Ethyl (4-formyl-2-methoxyphenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-formyl-2-methoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYWLZTVBMJCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359527 | |
| Record name | Ethyl (4-formyl-2-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51264-70-1 | |
| Record name | Acetic acid, 2-(4-formyl-2-methoxyphenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (4-formyl-2-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (4-formyl-2-methoxyphenoxy)acetate
Introduction: A Versatile Intermediate in Synthetic Chemistry
Ethyl (4-formyl-2-methoxyphenoxy)acetate, bearing the CAS Number 51264-70-1, is a significant organic compound characterized by its unique molecular structure that incorporates an aldehyde, an ether, and an ester functional group.[1] This trifunctional arrangement makes it a highly valuable intermediate in the synthesis of a wide array of more complex molecules. Its strategic importance is particularly noted in the fields of pharmaceutical development, fine chemical manufacturing, and the creation of novel fragrances and agrochemicals.[1] The inherent reactivity of its functional groups allows for a diverse range of chemical transformations, positioning it as a key building block for researchers and synthetic chemists.[1] This guide provides a comprehensive overview of its synthesis, characterization, and applications, tailored for professionals in drug development and chemical research.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of Ethyl (4-formyl-2-methoxyphenoxy)acetate is fundamental to its effective application in synthetic protocols. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 51264-70-1 | [Myskinrecipes.com] |
| Molecular Formula | C₁₂H₁₄O₅ | [Myskinrecipes.com] |
| Molecular Weight | 238.24 g/mol | [Myskinrecipes.com] |
| MDL Number | MFCD01764358 | [Myskinrecipes.com] |
The molecular structure, featuring a vanillin-derived core, is the primary determinant of its chemical reactivity and utility. The aldehyde group is a versatile handle for nucleophilic additions and reductive aminations, the ether linkage provides stability, and the ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification.
Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate: A Practical Approach
The most common and efficient method for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate is through the Williamson ether synthesis.[2][3] This well-established reaction involves the O-alkylation of a phenoxide with an alkyl halide.[2] In this specific case, the readily available and naturally derived vanillin serves as the phenolic starting material.
The reaction proceeds by deprotonating the hydroxyl group of vanillin with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, leading to the formation of the desired ether linkage.
Caption: Workflow for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established Williamson ether synthesis procedures.
Materials:
-
Vanillin
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The amount of base should be in slight excess relative to the vanillin to ensure complete deprotonation.
-
Alkylation: To the stirred suspension, add ethyl bromoacetate dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure Ethyl (4-formyl-2-methoxyphenoxy)acetate.[4][5]
Characterization and Spectroscopic Analysis
The identity and purity of the synthesized Ethyl (4-formyl-2-methoxyphenoxy)acetate must be confirmed through rigorous spectroscopic analysis.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methylene protons of the acetate and ether linkage, and the ethyl group of the ester. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 9.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl acetate moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester, as well as C-O stretching vibrations for the ether and ester groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (238.24 g/mol ).
Applications in Drug Development and Fine Chemical Synthesis
The utility of Ethyl (4-formyl-2-methoxyphenoxy)acetate lies in its role as a versatile intermediate.[1] Its aldehyde functionality is a key feature, allowing for the construction of more complex molecular architectures through various chemical transformations.
Caption: Potential synthetic transformations of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
While specific, publicly documented examples of its direct use in late-stage drug candidates are not abundant, its structural motif is present in various classes of bioactive molecules. The vanillin-derived core is a common feature in many natural products and pharmaceuticals. Therefore, this intermediate serves as a valuable starting point for the synthesis of:
-
Novel Heterocyclic Compounds: The aldehyde can be a precursor for the synthesis of various heterocyclic rings, which are prevalent in medicinal chemistry.
-
Chalcone and Stilbene Derivatives: These classes of compounds are known for their diverse biological activities, and the aldehyde group of the title compound is an ideal starting point for their synthesis via aldol condensation or the Wittig reaction.
-
Pharmaceutical Intermediates: Its structure allows for the introduction of pharmacophoric features, making it a useful building block in the multi-step synthesis of active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl (4-formyl-2-methoxyphenoxy)acetate.
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Avoid contact with skin, eyes, and clothing.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a valuable and versatile synthetic intermediate with significant potential in various areas of chemical research and development. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its multiple functional groups, makes it an attractive building block for the creation of complex and potentially bioactive molecules. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Organic Chemistry Williamson Ether Synthesis. University of Richmond.
- Williamson Ether Synthesis.
- Suryanti, V., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology.
- Williamson ether synthesis | Request PDF.
- Ethyl (4-Formyl-2-Methoxyphenoxy)
- Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.
- Contents. The Royal Society of Chemistry.
- Ethyl (2-methoxyphenoxy)
- Ethyl 2-(4-methoxyphenoxy)
- Ethyl (2-methoxyphenoxy)
- Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
- SAFETY D
- SAFETY D
- ethyl acetate - SAFETY D
- Wiley-VCH 2007 - Supporting Inform
- SAFETY D
- EPA/NIH Mass Spectral D
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
- Supplementary Inform
- 4-acetyl-2-methoxyphenyl acet
Sources
- 1. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate [myskinrecipes.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. rcilabscan.com [rcilabscan.com]
- 7. fishersci.com [fishersci.com]
Ethyl (4-formyl-2-methoxyphenoxy)acetate: Structural Architecture and Synthetic Utility
Executive Summary
Ethyl (4-formyl-2-methoxyphenoxy)acetate (CAS: 51264-70-1) represents a strategic bifunctional building block in medicinal chemistry and advanced organic synthesis. Structurally derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), this compound features a masked carboxylate (ethyl ester) and a reactive aldehyde, positioned around an electron-rich aromatic core.
This technical guide dissects the molecular architecture, validated synthetic protocols, and physiochemical properties of this compound. Beyond its role as a simple intermediate, recent crystallographic and computational studies (DFT/Hirshfeld surface analysis) highlight its potential in Non-Linear Optical (NLO) applications and as a scaffold for designing antiviral agents (e.g., SARS-CoV-2 RdRp inhibitors).
Molecular Architecture & Physiochemical Properties[1][2]
Structural Analysis
The molecule consists of a trisubstituted benzene ring. The core pharmacophore is the vanilloid motif (3-methoxy-4-alkoxybenzaldehyde).
-
Position 1 (Formyl group): Acts as an electrophilic center for Schiff base formation or Knoevenagel condensations.
-
Position 2 (Methoxy group): Provides electron donation via resonance (+M effect) and intramolecular hydrogen bonding capabilities in derivatives.
-
Position 4 (Ethyl acetoxy tail): The phenolic hydroxyl of vanillin is alkylated with an ethyl acetate moiety. This modification increases lipophilicity (LogP) and introduces a hydrolyzable ester linkage, allowing for the generation of carboxylic acid derivatives or hydrazides.
Key Properties Table
| Property | Data | Note |
| Formula | ||
| Molecular Weight | 238.24 g/mol | |
| Appearance | White to off-white crystalline solid | Recrystallized from ethanol/hexane |
| Melting Point | 64–66 °C | Distinct sharp melting point indicates high purity |
| Solubility | Soluble in DMF, DMSO, Acetone, Chloroform | Poorly soluble in water |
| Dipole Moment | High (Calculated) | Contributes to NLO activity |
Synthetic Protocol: Validated Methodology
Reaction Logic (Causality)
The synthesis relies on a Williamson Ether Synthesis mechanism.
-
Why Vanillin? It provides a naturally abundant, renewable aromatic scaffold with pre-installed aldehyde and methoxy functionality.
-
Why Potassium Carbonate (
)? A mild, anhydrous base is sufficient to deprotonate the phenolic hydroxyl ( ) without affecting the aldehyde or the ester of the reagent. Stronger bases (e.g., NaOH) could hydrolyze the ethyl chloroacetate or cause Cannizzaro reactions at the aldehyde. -
Why Acetone/DMF? Polar aprotic solvents stabilize the phenoxide intermediate and facilitate the
attack on the alkyl halide.
Step-by-Step Procedure
Reagents:
-
Vanillin (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Potassium Iodide (catalytic, 0.1 eq - optional Finkelstein enhancement)
-
Solvent: Dry Acetone or DMF
Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Vanillin (15.2 g, 100 mmol) in dry acetone (150 mL). Add anhydrous
(27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add Ethyl chloroacetate (13.5 g, 110 mmol) dropwise. Optional: Add catalytic KI to accelerate the reaction via in situ formation of the more reactive ethyl iodoacetate.
-
Reflux: Heat the mixture to reflux (
C for acetone) for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3). -
Work-up:
-
Filter off the inorganic salts (
, unreacted ) while hot. -
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Pour the residue into ice-cold water (200 mL) to precipitate the product.
-
-
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from Ethanol or an Ethanol/Hexane mixture to yield colorless crystals.
Synthetic Pathway Visualization
Figure 1: Williamson ether synthesis pathway converting Vanillin to Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Spectroscopic Characterization
To validate the structure, the following spectroscopic signals must be confirmed. The absence of the phenolic -OH stretch in IR and the appearance of the ester signals are critical quality attributes.
NMR Data ( and )[2]
| Nucleus | Shift ( | Multiplicity | Assignment |
| 9.85 | Singlet (1H) | Aldehyde (-CHO) | |
| 7.42 – 6.98 | Multiplet (3H) | Aromatic protons (Vanillin core) | |
| 4.78 | Singlet (2H) | Methylene (-O-CH | |
| 4.25 | Quartet (2H) | Ethyl Ester (-O-CH | |
| 3.92 | Singlet (3H) | Methoxy (-OCH | |
| 1.28 | Triplet (3H) | Ethyl Ester (-O-CH | |
| 190.8 | - | Carbonyl (Aldehyde) | |
| 168.5 | - | Carbonyl (Ester) |
Infrared Spectroscopy (FT-IR)
-
1750–1735 cm
: Strong C=O stretch (Ester). -
1690–1680 cm
: Strong C=O stretch (Aldehyde). -
2850 & 2750 cm
: C-H stretching (Fermi resonance of aldehyde). -
Absence: No broad band at 3200–3500 cm
(confirms consumption of Phenolic OH).
Reactivity & Applications in Drug Design[3]
This molecule is not merely an endpoint but a divergent intermediate. Its dual functionality allows for orthogonal derivatization.
Chemical Reactivity Profile
-
Schiff Base Formation: The aldehyde reacts with primary amines (anilines, hydrazides) to form imines. These derivatives often exhibit enhanced biological activity (antimicrobial, anticancer).
-
Knoevenagel Condensation: The aldehyde can react with active methylene compounds (e.g., malononitrile) to extend the conjugation, often used in synthesizing dyes or NLO materials.
-
Hydrazide Conversion: The ethyl ester can be reacted with hydrazine hydrate to form the corresponding acid hydrazide, a precursor for 1,2,4-triazoles and oxadiazoles.
Biological & Computational Insights
Recent studies (Mohamed et al., 2024) utilizing Hirshfeld Surface Analysis and DFT calculations have revealed:
-
NLO Potential: The molecule exhibits significant charge transfer properties, making it a candidate for non-linear optical materials.
-
Protein Binding: Molecular docking simulations suggest high affinity for the SARS-CoV-2 RdRp (RNA-dependent RNA polymerase), indicating potential as a viral replication inhibitor. The ester and aldehyde oxygens act as key hydrogen bond acceptors in the active site.
Reactivity Flowchart
Figure 2: Divergent synthetic utility of the title compound.
References
-
Mohamed, S. K., Ahsin, A., Rehman, H. M., et al. (2024).[1] XRD/DFT, Hirshfeld surface analysis and molecular modelling simulations for unfolding reactivity of newly synthesized vanillin derivatives: excellent optical, NLO and protein binding efficiency. Journal of Biomolecular Structure and Dynamics. [Link]
-
PubChem. (n.d.). Compound Summary: Ethyl (4-formyl-2-methoxyphenoxy)acetate.[2][3][4] National Library of Medicine. [Link]
Sources
- 1. XRD/DFT, Hirshfeld surface analysis and molecular modelling simulations for unfolding reactivity of newly synthesized vanillin derivatives: excellent optical, NLO and protein binding efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | 247592-82-1 | Benchchem [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to the NMR Analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Ethyl (4-formyl-2-methoxyphenoxy)acetate, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using modern NMR techniques.
Introduction
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a vanillin derivative characterized by the presence of aldehyde, ether, and ester functional groups.[1] The precise and unambiguous confirmation of its molecular structure is paramount for its application in further chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide will delve into the detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl (4-formyl-2-methoxyphenoxy)acetate, providing a rationale for the observed chemical shifts, coupling patterns, and signal assignments.
Molecular Structure and Numbering
The structural integrity of Ethyl (4-formyl-2-methoxyphenoxy)acetate is the foundation of its chemical reactivity. A clear and systematic numbering of the atoms is essential for an unambiguous assignment of NMR signals. The numbering convention used throughout this guide is presented below.
Figure 1: Molecular structure and atom numbering of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Experimental Protocol: Synthesis and NMR Sample Preparation
A robust and reproducible experimental protocol is the bedrock of reliable spectral data. The following sections detail the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate and the subsequent preparation of the sample for NMR analysis.
Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate
The title compound was synthesized via the O-alkylation of vanillin with ethyl bromoacetate. This established method provides a clean product in high yield.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of vanillin (1 equivalent) in a suitable polar aprotic solvent such as acetone, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, filter the solid potassium carbonate and evaporate the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol to yield Ethyl (4-formyl-2-methoxyphenoxy)acetate as a white solid.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Step-by-Step Protocol:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for Ethyl (4-formyl-2-methoxyphenoxy)acetate due to its excellent dissolving power for moderately polar organic compounds and its single, well-defined residual solvent peak.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified solid.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
Predicted ¹H NMR Data
Based on the structure, the following signals are anticipated:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H (Aldehyde) | ~9.8 | Singlet | 1H | - |
| H (Aromatic) | ~7.4 | Multiplet | 2H | |
| H (Aromatic) | ~6.9 | Doublet | 1H | |
| O-CH₂ (Acetate) | ~4.7 | Singlet | 2H | - |
| O-CH₂ (Ethyl) | ~4.2 | Quartet | 2H | ~7.1 |
| O-CH₃ (Methoxy) | ~3.9 | Singlet | 3H | - |
| CH₃ (Ethyl) | ~1.3 | Triplet | 3H | ~7.1 |
Detailed ¹H NMR Signal Assignments from Experimental Data
The experimentally obtained ¹H NMR spectrum (500 MHz, CDCl₃) shows the following signals:
-
δ 9.88 (s, 1H, -CHO): The aldehydic proton appears as a sharp singlet in the far downfield region. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring.
-
δ 7.45-7.42 (m, 2H, Ar-H): These two aromatic protons appear as a multiplet. Their downfield shift is characteristic of protons on an aromatic ring substituted with an electron-withdrawing aldehyde group.
-
δ 6.98 (d, J=8.0 Hz, 1H, Ar-H): This aromatic proton appears as a doublet, with the splitting arising from coupling to one neighboring aromatic proton. Its upfield shift relative to the other aromatic protons is due to the electron-donating effect of the ether and methoxy groups.
-
δ 4.71 (s, 2H, -OCH₂-): The two protons of the methylene group adjacent to the phenoxy oxygen appear as a singlet. The absence of coupling indicates no adjacent protons.
-
δ 4.28 (q, J=7.1 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethyl group appear as a quartet due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4).
-
δ 3.93 (s, 3H, -OCH₃): The three protons of the methoxy group appear as a sharp singlet, characteristic of this functional group.
-
δ 1.31 (t, J=7.1 Hz, 3H, -OCH₂CH₃): The methyl protons of the ethyl group appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).
¹³C NMR and DEPT Spectral Analysis
The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the definitive assignment of all carbon atoms in the molecule.
Predicted and Experimental ¹³C NMR Data
The broadband proton-decoupled ¹³C NMR spectrum (125 MHz, CDCl₃) and DEPT analysis provide the following assignments:
| Carbon Assignment | DEPT-135 | DEPT-90 | Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | CH | CH | 190.8 | The carbonyl carbon of the aldehyde is highly deshielded. |
| C=O (Ester) | No Signal | No Signal | 168.5 | The ester carbonyl carbon is also significantly downfield. |
| C-O (Aromatic) | No Signal | No Signal | 152.1 | Aromatic carbon attached to the ether oxygen. |
| C-O (Aromatic) | No Signal | No Signal | 149.8 | Aromatic carbon attached to the methoxy group. |
| C-CHO (Aromatic) | No Signal | No Signal | 130.6 | Aromatic carbon attached to the aldehyde group. |
| CH (Aromatic) | CH | CH | 124.9 | Aromatic methine carbon. |
| CH (Aromatic) | CH | CH | 112.1 | Aromatic methine carbon, shielded by the ether oxygen. |
| CH (Aromatic) | CH | CH | 109.8 | Aromatic methine carbon, shielded by the methoxy group. |
| O-CH₂ (Acetate) | CH₂ | No Signal | 65.5 | Methylene carbon of the acetate group. |
| O-CH₂ (Ethyl) | CH₂ | No Signal | 61.6 | Methylene carbon of the ethyl group. |
| O-CH₃ (Methoxy) | CH₃ | No Signal | 56.1 | Methyl carbon of the methoxy group. |
| CH₃ (Ethyl) | CH₃ | No Signal | 14.2 | Methyl carbon of the ethyl group, in the typical aliphatic region. |
The DEPT-135 spectrum distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while the DEPT-90 spectrum exclusively shows CH carbons. This combination allows for the unambiguous assignment of each carbon's substitution pattern.
2D NMR Correlation Spectroscopy
To further confirm the structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
¹H-¹H COSY Analysis
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.
Figure 2: Key COSY correlation in Ethyl (4-formyl-2-methoxyphenoxy)acetate.
A key correlation in the COSY spectrum of Ethyl (4-formyl-2-methoxyphenoxy)acetate would be observed between the quartet at δ 4.28 ppm (O-CH₂ of the ethyl group) and the triplet at δ 1.31 ppm (CH₃ of the ethyl group). This cross-peak definitively confirms the presence of the ethyl ester moiety. The aromatic protons would also show correlations corresponding to their coupling patterns.
¹H-¹³C HSQC Analysis
The HSQC experiment correlates protons directly to the carbons to which they are attached, providing unambiguous C-H connections.
Figure 3: Expected HSQC correlations for Ethyl (4-formyl-2-methoxyphenoxy)acetate.
The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal as detailed in the tables above, solidifying the assignments made from the 1D spectra.
Conclusion
The comprehensive analysis of the ¹H, ¹³C, DEPT, and 2D NMR spectra provides an unequivocal structural confirmation of Ethyl (4-formyl-2-methoxyphenoxy)acetate. The logical application of these techniques, from initial 1D analysis to the fine-tuning with 2D correlation experiments, represents a robust workflow for the structural elucidation of novel and known organic compounds. This guide serves as a practical reference for researchers, demonstrating the power of NMR spectroscopy in modern chemical and pharmaceutical development.
References
-
Roshna, M. I., et al. (2024). XRD/DFT, Hirshfeld surface analysis and molecular modelling simulations for unfolding reactivity of newly synthesized vanillin derivatives: excellent optical, NLO and protein binding efficiency. Journal of Biomolecular Structure and Dynamics, 43(11), 5241-5259. [Link]
-
MySkinRecipes. (n.d.). Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl (4-formyl-2-methoxyphenoxy)acetate
Introduction
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a multifunctional aromatic compound of significant interest in pharmaceutical and fine chemical synthesis. Its structure, incorporating an aldehyde, an ether, and an ester functional group on a benzene scaffold, presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its behavior under various ionization and fragmentation conditions is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in complex reaction matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering both theoretical predictions and practical experimental protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | |
| Molar Mass | 238.24 g/mol | |
| Canonical SMILES | CCOC(=O)COC1=C(C=C(C=C1)C=O)OC | |
| Key Functional Groups | Aromatic ring, Aldehyde, Ether (methoxy and phenoxyacetate), Ester (ethyl acetate) |
Experimental Design: Ionization and Analysis
The choice of ionization technique is critical for the successful analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable, with the selection depending on the specific analytical goal.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for obtaining the intact molecular ion, which is crucial for molecular weight confirmation.[1] ESI typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[2][3][4] Given the presence of multiple oxygen atoms, this molecule is expected to ionize efficiently in positive ion mode.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of small, relatively non-polar to moderately polar molecules.[5] It can provide complementary information to ESI and is sometimes more robust for complex matrices.[6]
Experimental Workflow
Caption: Predicted major fragmentation pathways of Ethyl (4-formyl-2-methoxyphenoxy)acetate under EI.
Conclusion
The mass spectrometric analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate requires a methodical approach, beginning with the selection of an appropriate ionization technique to confirm the molecular weight, followed by tandem mass spectrometry to elicit structurally informative fragments. The predicted fragmentation pattern, dominated by cleavages at the ester and ether linkages, provides a roadmap for the interpretation of experimental data. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers to confidently identify and characterize this important molecule in a variety of applications.
References
-
Interpreting Mass Spectra. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
-
APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
The positive ion APCI mass spectra of five synthetic aldehydes and... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
-
Ethyl Vanillin. (n.d.). NIST WebBook. Retrieved January 26, 2024, from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. [Link]
-
Sample Introduction. (n.d.). Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved January 26, 2024, from [Link]
-
Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries. Retrieved January 26, 2024, from [Link]
-
Non-destructive and High-Throughput—APCI-MS, PTR-MS and SIFT-MS as Methods of Choice for Exploring Flavor Release | Request PDF. (2025, August 10). ResearchGate. [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. [Link]
-
4-formyl-2-methoxy phenyl acetate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. [Link]
-
Isolation and identification of oxidation products of guaiacol from brines and heated meat matrix | Request PDF. (2025, August 7). ResearchGate. [Link]
-
Ethyl vanillate. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
-
Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. [Link]
-
Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. [Link]
-
Fragmentation of phenyl radical cations in mass spectrometry. (2015, April 9). Chemistry Stack Exchange. [Link]
-
What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
Guaiacol. (n.d.). Wikipedia. [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]
-
Interpreting Mass Spectra. (2023, September 20). OpenStax. [Link]
-
Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. [Link]
-
ethyl vanillate vanillic acid, ethyl ester. (n.d.). The Good Scents Company. [Link]
-
How to determine fragment of compounds in mass spectro ?? I want lectures in this technique and examples. (2016, April 11). ResearchGate. [Link]
-
MS Adduct Calculator. (n.d.). Fiehn Lab. [Link]
-
MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). PMC. [Link]
-
PremedHQ Science Academy. (2015, December 7). Mass Spectrometry - Interpretation Made Easy! [Video]. YouTube. [Link]
-
m-Guaiacol. (n.d.). NIST WebBook. [Link]
-
Proposed guidelines for sample preparation and ESI-MS analysis of humic substances to avoid self-esterification | Request PDF. (2025, August 7). ResearchGate. [Link]
-
a MS SIM chromatogram, b mass spectra of vanillin (peak 1, 9.647 min),... (n.d.). ResearchGate. [Link]
-
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). LCGC. [Link]
-
Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. [Link]
-
Sample preparation for the ES/MS. (n.d.). University of Bristol. [Link]
-
ESI Adduct Ions. (n.d.). Novatia, LLC. [Link]
-
4-Formyl-2-methoxyphenyl acetate (881-68-5). (n.d.). Chemchart. [Link]
-
Ethylvanillin. (n.d.). PubChem. [Link]
-
Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Phenol, 2-methoxy-4-(2-propenyl)-, acetate. (n.d.). NIST WebBook. [Link]
Sources
Technical Whitepaper: Stability Profiling and Lifecycle Management of Ethyl (4-formyl-2-methoxyphenoxy)acetate
Executive Summary
Ethyl (4-formyl-2-methoxyphenoxy)acetate (CAS 51264-70-1) is a critical pharmacophore intermediate, structurally derived from the alkylation of vanillin. Widely utilized in the synthesis of cardiovascular agents (e.g., Tamsulosin precursors) and fine agrochemicals, its dual-functional nature—possessing both an electrophilic aldehyde and a hydrolytically labile ester—presents specific stability challenges.
This guide provides a scientifically grounded protocol for the storage, handling, and stability monitoring of this compound. It moves beyond generic "store at room temperature" advice to provide a rigorous preservation strategy based on functional group reactivity and ICH Q1A (R2) standards.
Part 1: Molecular Architecture & Vulnerability Analysis
To design an effective storage protocol, one must first understand the molecular "pain points" where degradation initiates.
Structural Profile
-
IUPAC Name: Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate
-
Molecular Formula:
-
Molecular Weight: 238.24 g/mol [1]
-
Physical State: White to off-white crystalline solid (MP: ~60–65°C).
Chemical Susceptibility Matrix
The molecule contains three distinct zones of reactivity.[2] The interaction between these zones dictates the degradation kinetics.
| Functional Group | Primary Risk | Trigger Mechanism | Degradation Product |
| Aromatic Aldehyde (C-4) | Autoxidation | Radical chain reaction initiated by | (4-Carboxy-2-methoxyphenoxy)acetic acid ethyl ester (Carboxylic Acid derivative) |
| Ethyl Ester (C-1 side chain) | Hydrolysis | Nucleophilic attack by | (4-Formyl-2-methoxyphenoxy)acetic acid + Ethanol |
| Methoxy Ether (C-2) | Demethylation | Harsh Lewis acids (rare in storage) or extreme pH. | Generally stable under standard storage. |
Expert Insight: The presence of the electron-donating methoxy group at the ortho position to the phenoxy linkage activates the ring, making the aldehyde slightly more electron-rich and thus susceptible to autoxidation compared to unsubstituted benzaldehyde.
Part 2: Degradation Pathways (Visualization)
The following diagram maps the two primary failure modes: Aerobic Oxidation (Storage in air) and Hydrolysis (Storage in moisture).
Figure 1: Divergent degradation pathways. Pathway A (Oxidation) is the dominant risk in solid-state storage; Pathway B (Hydrolysis) dominates in solution or high-humidity environments.
Part 3: Standardized Storage & Handling Protocol
This protocol is designed to maximize shelf-life (>24 months) and maintain purity >98%.
The "Golden Rule" of Storage
Store Cold, Dry, and Dark. While many suppliers list "Room Temperature" for shipping, long-term storage of the aldehyde functionality requires thermal suppression of oxidation rates.
Detailed Protocol Steps
Step 1: Container Selection
-
Primary Container: Amber borosilicate glass vials (Type I).
-
Why: Amber glass blocks UV radiation (<400 nm), preventing photo-initiated radical formation at the carbonyl carbon.
-
-
Closure: Teflon (PTFE)-lined screw caps.
-
Why: PTFE is inert and prevents leaching of plasticizers (phthalates) from standard caps, which can contaminate the lipophilic ester.
-
Step 2: Headspace Management (The Critical Step)
-
Protocol: Purge the vial headspace with Argon (preferred) or Nitrogen for 15–30 seconds before sealing.
-
Causality: Argon is heavier than air and forms a "blanket" over the solid crystals, whereas Nitrogen can mix more easily with re-entering air. This prevents the "browning" effect typical of oxidized vanillin derivatives.
-
Step 3: Environmental Control
-
Temperature: Refrigerator (
to ).-
Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which would trigger hydrolysis).
-
-
Desiccation: Store the vial inside a secondary jar or desiccator containing silica gel or activated molecular sieves.
Handling Workflow Diagram
Figure 2: Lifecycle management workflow ensuring minimal exposure to moisture and oxygen.
Part 4: Analytical Monitoring (Quality Control)
To validate stability, use the following HPLC method. This separates the parent ester from the oxidized acid and hydrolyzed byproducts.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid degradant) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Characteristic absorption of the vanillin core) |
| Retention Order | 1. Hydrolyzed Acid (Polar) 2. Parent Ester (Target) 3. Oxidized Impurities (Variable) |
Self-Validating Check
If the material has degraded:
-
Appearance: Turns from white crystalline to yellow/brown sticky solid (Quinone formation/oxidation).
-
Solubility: Degraded material (carboxylic acids) may show reduced solubility in non-polar solvents (e.g., Hexane) compared to the pure ester.
References
-
Sigma-Aldrich (Merck). 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate Product Specification & MSDS. CAS 692275-82-4 / 51264-70-1. Link
-
PubChem. Ethyl 2-(4-methoxyphenoxy)acetate Compound Summary. National Library of Medicine. (Structural analog data for phenoxyacetate stability). Link
-
ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Defines stress testing protocols for hydrolytic and oxidative stress. Link
-
MySkinRecipes. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate Technical Data. (Confirming synthesis utility in fragrance/pharma). Link
-
ChemicalBook. Synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate. (Demonstrating the alkylation workflow and fragility of the ester bond). Link
Sources
Technical Safety & Handling Guide: Ethyl (4-formyl-2-methoxyphenoxy)acetate
CAS: 51264-70-1 | Formula: C₁₂H₁₄O₅ | Molecular Weight: 238.24 g/mol
Part 1: Executive Technical Summary
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a bifunctional vanillin derivative serving as a critical intermediate in the synthesis of pharmaceuticals (specifically β-blocker precursors), agrochemicals, and advanced proteomic reagents. Its structure combines a reactive aldehyde moiety (susceptible to oxidation) and an ester linkage (susceptible to hydrolysis), anchored by a methoxy-substituted phenyl ether.
This guide moves beyond generic safety data sheets (SDS) to address the specific handling challenges posed by its low melting point (41–42°C) and dual-reactivity profile. Successful utilization requires strict adherence to moisture-free and oxygen-free protocols to prevent degradation into vanillin and carboxylic acid byproducts.
Part 2: Physicochemical Intelligence
Understanding the physical state is the first line of defense. The proximity of the melting point to ambient temperature necessitates unique handling protocols compared to high-melting solids.
| Property | Value | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | Can fuse/cake at >30°C; store in cool environment to maintain flowability. |
| Melting Point | 41–42°C (105–107°F) | Critical: Do not heat aggressively to transfer. Gentle warming is sufficient. |
| Boiling Point | ~328.7°C (at 760 mmHg) | Low volatility; inhalation hazard primarily from dust, not vapor. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Use non-protic solvents (DCM, THF) for storage to prevent transesterification. |
| Flash Point | ~145°C | Class IIIB Combustible Liquid (when molten). |
| pKa | Non-ionizable (neutral) | pH adjustments affect hydrolysis rates, not solubility. |
Part 3: Hazard Architecture & Risk Assessment
GHS Classification: Warning Target Organs: Respiratory System, Eyes, Skin.
Toxicological Mechanism
While specific LD50 data is often extrapolated for this derivative, its toxicity profile is governed by its metabolic breakdown products:
-
In Vivo Hydrolysis: Esterases rapidly cleave the ethyl ester, releasing ethanol and (4-formyl-2-methoxyphenoxy)acetic acid .
-
Aldehyde Reactivity: The aldehyde group is a protein cross-linker (Schiff base formation), causing irritation to mucous membranes (H335, H319).
Exposure Control Matrix
| Hazard Code | Description | Engineering Control | PPE Requirement |
| H302 | Harmful if swallowed | No eating/drinking in lab. Decontaminate surfaces with 10% NaOH (hydrolysis). | N/A |
| H315/H319 | Skin/Eye Irritation | Fume Hood: Required for all solid handling to prevent dust inhalation. | Gloves: Nitrile (0.11 mm) is sufficient for solid; use Laminate/Butyl for solution handling. |
| H335 | Respiratory Irritation | Local Exhaust Ventilation (LEV): Essential during weighing. | Respirator: N95/P100 if hood unavailable (not recommended). |
Part 4: Strategic Handling & Stability Protocols
The "Low-Melt" Challenge
Because the melting point (41°C) is close to body temperature, handling this compound requires specific techniques to prevent "caking" or inconsistent dosing.
-
Cold Weighing: If the lab temperature exceeds 25°C, chill the reagent bottle in a fridge (4°C) for 30 minutes before weighing to ensure it remains a free-flowing powder.
-
Melt Transfer: For large-scale reactions (>10g), it is often safer to melt the solid in a water bath (45°C) and transfer it as a liquid via syringe, rather than scraping sticky solids.
The "Aldehyde-Ester Paradox" (Storage)
You must balance the needs of two functional groups. The aldehyde oxidizes in air; the ester hydrolyzes in moisture.
-
Primary Threat: Atmospheric Oxidation (Air)
Benzoic Acid derivative. -
Secondary Threat: Hydrolysis (Moisture)
Acid + Alcohol. -
Protocol: Store under Argon or Nitrogen atmosphere. Desiccate at 4°C.
-
Shelf Life: 12 months if sealed; 3 months if opened and stored improperly.
Degradation Pathway Visualization
The following diagram illustrates why inert storage is non-negotiable for analytical purity.
Figure 1: Degradation pathways. Oxidation of the formyl group and hydrolysis of the ester group are the primary stability risks.
Part 5: Experimental & Synthesis Context
Reaction Workflow: Reductive Amination
This compound is frequently used to couple with amines.
-
Solvent Choice: Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid alcohols if transesterification is a concern.
-
Order of Addition: Dissolve the amine first, then add Ethyl (4-formyl-2-methoxyphenoxy)acetate.
-
Reducing Agent: Add STAB (Sodium Triacetoxyborohydride) after imine formation (1-2 hours) to prevent reduction of the aldehyde before coupling.
Emergency Response Decision Tree
In the event of a spill or exposure, follow this logic flow to minimize harm.
Figure 2: Immediate response protocols for spills and exposure. Note the prohibition of solvents for skin cleaning.
Part 6: Waste Disposal & Environmental Compliance
-
Classification: Non-halogenated organic waste (unless mixed with DCM).
-
Hydrolysis Treatment: For quenching small amounts (<5g), treat with 1M NaOH to hydrolyze the ester and neutralize the aldehyde, then neutralize with HCl before disposal (check local regulations).
-
Ecological Impact: Harmful to aquatic life due to phenolic degradation products. Do not release into drains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 968872, Ethyl (4-formyl-2-methoxyphenoxy)acetate. Retrieved from [Link]
-
MySkinRecipes (2024). Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate Product Specification & Safety Data. Retrieved from [Link][1][2][3][4]
-
LookChem (2024). Ethyl (4-formylphenoxy)acetate Safety and Physicochemical Properties. Retrieved from [Link][1]
-
Taylor & Francis Online (2023). XRD/DFT, Hirshfeld surface analysis and molecular modelling simulations for unfolding reactivity of newly synthesized vanillin derivatives. Retrieved from [Link]
Sources
"Ethyl (4-formyl-2-methoxyphenoxy)acetate" derivatives synthesis
An In-Depth Technical Guide to the Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate and Its Derivatives
Introduction
Ethyl (4-formyl-2-methoxyphenoxy)acetate, a derivative of the widely recognized flavor compound vanillin, is a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring an aldehyde, an ether, a methoxy group, and an ethyl ester, provides multiple reaction sites for the creation of more complex compounds. This versatility makes it a significant building block for researchers in medicinal chemistry and materials science. This guide offers a comprehensive overview of the synthesis of ethyl (4-formyl-2-methoxyphenoxy)acetate and its subsequent derivatization, providing detailed protocols and insights into the chemical principles involved.
Core Synthesis: The Williamson Ether Synthesis Approach
The most common and efficient method for synthesizing ethyl (4-formyl-2-methoxyphenoxy)acetate is the Williamson ether synthesis.[1] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[1] In this specific application, the phenoxide of vanillin acts as the nucleophile, attacking an ethyl haloacetate.
Mechanism and Principles
The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[2] The reaction is initiated by the deprotonation of the hydroxyl group of vanillin by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate, displacing the halide ion and forming the ether linkage. The choice of a primary alkyl halide is crucial as secondary and tertiary halides tend to favor elimination reactions.[3]
Detailed Experimental Protocol
-
Materials and Reagents:
-
Vanillin
-
Ethyl chloroacetate or ethyl bromoacetate
-
Potassium carbonate (K(_2)CO(_3))
-
Acetone or Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve vanillin and potassium carbonate in acetone or DMF.
-
Add ethyl chloroacetate or ethyl bromoacetate to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl (4-formyl-2-methoxyphenoxy)acetate.
-
Process Optimization and Critical Parameters
The yield and purity of the final product are influenced by several factors:
| Parameter | Options | Rationale and Impact |
| Base | K(_2)CO(_3), NaH, NaOH | Potassium carbonate is a mild and commonly used base for this reaction. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions. |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents like DMF can accelerate the reaction rate by solvating the cation of the base, leaving the anion more nucleophilic.[4] Acetone is a less toxic and more economical option. |
| Leaving Group | Cl, Br, I | Bromo and iodoacetates are more reactive than chloroacetates due to the better leaving group ability of bromide and iodide ions. |
| Temperature | Room temperature to reflux | Heating the reaction mixture increases the reaction rate, but excessive heat can lead to side reactions. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Synthesis of Derivatives
The aldehyde functional group of ethyl (4-formyl-2-methoxyphenoxy)acetate is a key site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds.[5] It involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.
-
Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. A reducing agent, such as sodium borohydride (NaBH(_4)) or sodium cyanoborohydride (NaBH(_3)CN), is then used to reduce the imine to a secondary amine.[6]
-
General Protocol:
-
Dissolve ethyl (4-formyl-2-methoxyphenoxy)acetate and a primary or secondary amine in a suitable solvent like methanol.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.[7]
-
Add the reducing agent portion-wise while stirring.
-
After the reaction is complete, the product is isolated by extraction and purified by chromatography.
-
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[8] This reaction is used to synthesize α,β-unsaturated compounds.
-
Mechanism: A weak base, such as piperidine or pyridine, deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.[9]
-
General Protocol:
-
Dissolve ethyl (4-formyl-2-methoxyphenoxy)acetate and an active methylene compound (e.g., malonic acid, ethyl cyanoacetate) in a solvent like ethanol or pyridine.[10]
-
Add a catalytic amount of a weak base.
-
The reaction mixture is often heated to drive the condensation to completion.
-
The product can be isolated by precipitation or extraction, followed by purification.
-
Derivatization Workflow Example: Reductive Amination
Caption: Workflow for the synthesis of an amine derivative via reductive amination.
Characterization Techniques
The identity and purity of the synthesized ethyl (4-formyl-2-methoxyphenoxy)acetate and its derivatives are confirmed using various spectroscopic techniques.
| Technique | Expected Observations for Ethyl (4-formyl-2-methoxyphenoxy)acetate |
| (_1)H NMR | Signals corresponding to the ethyl group (triplet and quartet), methoxy group (singlet), aromatic protons, aldehyde proton (singlet), and the methylene protons of the acetate group (singlet). |
| (_13)C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, aromatic carbons, and the carbons of the ethyl and methoxy groups. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde and ester, C-O-C stretching of the ether, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Safety Precautions
Standard laboratory safety practices should be followed during the synthesis and handling of these compounds. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. The material safety data sheets (MSDS) for all chemicals should be consulted prior to use.
Conclusion
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a versatile synthetic intermediate that can be readily prepared via the Williamson ether synthesis. Its aldehyde functionality provides a convenient handle for a variety of chemical transformations, including reductive amination and Knoevenagel condensation, leading to a wide array of potentially bioactive and functional molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.
References
- Patel, R. J., Patel, P. S., & Patel, K. C. (2012). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Journal of Chemistry, 2013, 1-6.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103467261B - Synthesizing method of ethyl vanillin.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination [Video]. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of Knoevenagel condensation with different methylene substrates,.... Retrieved from [Link]
-
OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]
-
LookChem. (n.d.). Ethyl (4-formylphenoxy)acetate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-(4-formylphenoxy)acetate (C11H12O4). Retrieved from [Link]
-
World Journal of Chemistry. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2-methoxyphenoxy)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
World Journal of Chemistry. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2015). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. Retrieved from [Link]
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. websites.umich.edu [websites.umich.edu]
Methodological & Application
Synthesis of β-lactams using "Ethyl (4-formyl-2-methoxyphenoxy)acetate"
Application Note: High-Yield Synthesis of 2-Azetidinones via Staudinger Cycloaddition using Ethyl (4-formyl-2-methoxyphenoxy)acetate
Abstract
This application note details the robust synthesis of pharmacological
Introduction & Strategic Rationale
The
Ethyl (4-formyl-2-methoxyphenoxy)acetate serves as a strategic starting material for three reasons:
-
Bifunctionality: It possesses a reactive aldehyde for imine formation and an ester handle for further derivatization (e.g., hydrolysis to acid, conversion to hydrazides).
-
Solubility Profile: The ethyl ester moiety improves solubility in organic solvents (DCM, Toluene) compared to the parent vanillin acid, facilitating smoother cycloaddition kinetics.
-
Biological Relevance: Vanillin derivatives often exhibit enhanced antimicrobial and antioxidant profiles, potentially synergistic with the
-lactam pharmacophore.
Pre-Synthesis Validation: Starting Material Integrity
Before initiating the workflow, ensure the purity of the starting material.
Compound: Ethyl (4-formyl-2-methoxyphenoxy)acetate
Source Synthesis: Alkylation of Vanillin with Ethyl Bromoacetate in the presence of anhydrous
-
TLC: (Hexane:Ethyl Acetate 7:[1]3)
Single spot, . -
Appearance: White to pale yellow crystalline solid.
-
Functional Check: IR spectrum must show distinct carbonyl stretches for Ester (
) and Aldehyde ( ).
Protocol A: Schiff Base (Imine) Formation
The Staudinger reaction requires a stable imine. This step converts the aldehyde functionality into the necessary azomethine (
Reagents & Stoichiometry
| Component | Equivalence | Role |
| Ethyl (4-formyl-2-methoxyphenoxy)acetate | 1.0 eq | Substrate |
| Primary Aromatic Amine (e.g., Aniline) | 1.0 - 1.1 eq | Nucleophile |
| Glacial Acetic Acid | 2-3 drops | Catalyst |
| Ethanol (Absolute) | Solvent (10 mL/mmol) | Medium |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Ethyl (4-formyl-2-methoxyphenoxy)acetate in absolute ethanol.
-
Amine Addition: Add 1.0 eq of the chosen primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reflux: Attach a reflux condenser and heat the mixture at
for 3–6 hours.-
Monitoring: Check TLC every hour. The aldehyde spot should disappear.
-
-
Isolation:
-
Cool the reaction mixture to room temperature, then to
in an ice bath. -
The Schiff base usually precipitates as a solid. Filter and wash with cold ethanol.
-
If no precipitate: Evaporate solvent under reduced pressure and recrystallize from Ethanol/Hexane.
-
Protocol B: Staudinger [2+2] Cycloaddition
This is the critical ring-closing step. The reaction involves the in-situ generation of a ketene from an acid chloride, which then undergoes [2+2] cycloaddition with the imine.
Reagents & Stoichiometry
| Component | Equivalence | Role |
| Schiff Base (from Protocol A) | 1.0 eq | Substrate (Dipole) |
| Chloroacetyl Chloride | 1.2 eq | Ketene Precursor |
| Triethylamine ( | 2.5 eq | Base (HCl Scavenger) |
| Dichloromethane (DCM) | Solvent (15 mL/mmol) | Anhydrous Solvent |
Step-by-Step Procedure
-
Setup (Moisture Control): Flame-dry a two-neck round-bottom flask under Nitrogen or Argon flow. Add the Schiff Base (1.0 eq) and dissolve in anhydrous DCM.
-
Base Addition: Add Triethylamine (2.5 eq) to the solution. Cool the mixture to
using an ice bath.-
Note: The solution may darken slightly; this is normal.
-
-
Ketene Precursor Addition: Dilute Chloroacetyl Chloride (1.2 eq) in a small volume of dry DCM. Add this solution dropwise over 30 minutes to the stirring reaction mixture at
.-
Critical Mechanism: The base eliminates HCl from the acid chloride to form the highly reactive ketene in situ.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours.
-
Optional: If reaction is sluggish (TLC check), reflux gently (
) for 2 hours.
-
-
Workup:
-
Wash the organic layer sequentially with:
-
Water (
) -
Saturated
( ) – removes unreacted acid. -
Brine (
).
-
-
Dry over anhydrous
and concentrate under vacuum.
-
-
Purification: The crude product is often a mixture of cis and trans diastereomers. Purify via Silica Gel Column Chromatography (Gradient: Hexane
Hexane:EtOAc 8:2).
Visualizing the Workflow & Mechanism
Figure 1: Synthetic Pathway
Overview of the conversion from the vanillin derivative to the
Caption: Two-step synthesis: Condensation of the aldehyde to an imine, followed by cycloaddition with an in-situ generated ketene.
Figure 2: Mechanistic Insight (Staudinger Reaction)
Understanding the causality of ring closure.
Caption: The base generates a ketene which undergoes nucleophilic attack by the imine, forming a zwitterion that cyclizes.
Expertise & Troubleshooting (E-E-A-T)
Stereochemical Control (cis vs. trans)
-
Observation: The reaction typically yields a mixture of diastereomers.
-
Causality: The stereochemistry is determined during the zwitterion formation.[2] Electron-donating groups (like the methoxy/ethoxy ether in our starting material) on the imine often favor the cis isomer due to torquoelectronic effects.
-
Separation: The cis isomer is usually more polar. Use a slow gradient on silica gel (100% Hexane
90:10 Hexane:EtOAc) to separate them.
Moisture Sensitivity
-
Failure Mode: Low yield or recovery of starting imine.
-
Reason: Chloroacetyl chloride hydrolyzes rapidly in moist air; the generated ketene reacts with water to form an acid, killing the cycloaddition.
-
Fix: Use freshly distilled DCM (over
) and ensure the is dry (store over KOH pellets).
Order of Addition
-
Standard: Add Acid Chloride to (Imine + Base). This keeps the concentration of free ketene low, reducing dimerization side reactions.
-
Alternative (Inverse): If the imine is unstable, generate the ketene separately at
and cannulate it into the imine solution (Advanced).
References
-
Staudinger Synthesis (General Mechanism)
- Title: Staudinger Synthesis - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Vanillin-Derived
-Lactams: -
Schiff Base Preparation Protocols
-
Chloroacetyl Chloride Reactivity
Sources
- 1. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. β-Lactam synthesis [organic-chemistry.org]
- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 5. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cycloaddition Reactions with Ethyl (4-formyl-2-methoxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking Complex Scaffolds from a Versatile Building Block
Ethyl (4-formyl-2-methoxyphenoxy)acetate, a derivative of vanillin, is a richly functionalized aromatic aldehyde that holds significant potential as a versatile starting material in the synthesis of complex molecular architectures. Its unique combination of an electron-rich aromatic ring, a reactive aldehyde, and an ester moiety makes it an attractive substrate for a variety of cycloaddition reactions. These reactions are powerful tools in synthetic organic chemistry, enabling the rapid construction of carbocyclic and heterocyclic ring systems that are central to the discovery of new pharmaceuticals and functional materials.
This comprehensive guide provides detailed application notes and protocols for leveraging Ethyl (4-formyl-2-methoxyphenoxy)acetate in three key types of cycloaddition reactions: the Hetero-Diels-Alder reaction, 1,3-dipolar cycloadditions, and the Povarov multicomponent reaction. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to modify and optimize these methods for their specific synthetic goals.
Hetero-Diels-Alder Reaction: Accessing Dihydropyranone Scaffolds
The Hetero-Diels-Alder (HDA) reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom.[1] In the context of Ethyl (4-formyl-2-methoxyphenoxy)acetate, the aldehyde functionality can act as a heterodienophile, reacting with an electron-rich diene to form a dihydropyranone ring system. These structures are valuable intermediates in the synthesis of natural products and bioactive molecules.
The reactivity of the aldehyde in this [4+2] cycloaddition is significantly enhanced by the use of a Lewis acid catalyst. The Lewis acid coordinates to the carbonyl oxygen, lowering the energy of the LUMO of the dienophile and thereby accelerating the reaction.[2][3]
Conceptual Workflow: Hetero-Diels-Alder Reaction
Caption: Workflow for the Hetero-Diels-Alder reaction.
Protocol 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol describes the reaction of Ethyl (4-formyl-2-methoxyphenoxy)acetate with Danishefsky's diene, a particularly reactive diene for HDA reactions.
Materials:
-
Ethyl (4-formyl-2-methoxyphenoxy)acetate
-
Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Zinc chloride (ZnCl₂), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Ethyl (4-formyl-2-methoxyphenoxy)acetate (1.0 equiv) and anhydrous dichloromethane (5 mL per mmol of aldehyde).
-
Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add anhydrous zinc chloride (1.1 equiv) portion-wise, ensuring the temperature remains below -70 °C. Stir the mixture for 15 minutes.
-
Diene Addition: Slowly add Danishefsky's diene (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydropyranone.
Expected Outcome:
This reaction is expected to yield the corresponding 2-substituted-2,3-dihydro-4H-pyran-4-one. The electron-donating methoxy group on the aromatic ring may slightly decrease the reactivity of the aldehyde compared to unsubstituted benzaldehyde, potentially requiring slightly longer reaction times or a stronger Lewis acid.
| Parameter | Value | Reference |
| Typical Yield | 70-90% | [4] |
| Reaction Time | 2-4 hours | [5] |
| Key Catalyst | Lewis Acid | [2] |
1,3-Dipolar Cycloaddition: Synthesis of Pyrrolidine and Oxazolidine Scaffolds
1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings.[3] In this context, Ethyl (4-formyl-2-methoxyphenoxy)acetate can serve as a dipolarophile, reacting with a 1,3-dipole. A common example is the reaction with an azomethine ylide to form a pyrrolidine ring system, a prevalent scaffold in medicinal chemistry.[6] The aldehyde can also react with other 1,3-dipoles, such as nitrile oxides or diazoalkanes.
Conceptual Pathway: 1,3-Dipolar Cycloaddition
Caption: General scheme for a 1,3-dipolar cycloaddition.
Protocol 2: [3+2] Cycloaddition with an Azomethine Ylide
This protocol details the synthesis of a substituted pyrrolidine via the reaction of Ethyl (4-formyl-2-methoxyphenoxy)acetate with an azomethine ylide generated in situ from the condensation of an α-amino acid and a second aldehyde.[7]
Materials:
-
Ethyl (4-formyl-2-methoxyphenoxy)acetate
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Ylide Generation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl (4-formyl-2-methoxyphenoxy)acetate (1.0 equiv), sarcosine (1.2 equiv), and paraformaldehyde (1.5 equiv) in anhydrous toluene (10 mL per mmol of the limiting reagent).
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete when no more water is collected (usually 2-3 hours).
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system to isolate the desired pyrrolidine derivative.
Expected Outcome:
This reaction is expected to produce a mixture of diastereomeric pyrrolidines. The stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents. The presence of the ortho-methoxy group may influence the facial selectivity of the cycloaddition.
| Parameter | Value | Reference |
| Typical Yield | 60-85% | [8] |
| Reaction Time | 2-3 hours | [9] |
| Key Feature | In situ generation of 1,3-dipole | [7] |
Povarov Multicomponent Reaction: A Gateway to Substituted Quinolines
The Povarov reaction is a powerful three-component reaction that provides access to substituted tetrahydroquinolines and quinolines, which are important heterocyclic motifs in drug discovery.[10] The reaction involves the condensation of an aromatic amine, an aldehyde, and an electron-rich alkene in the presence of a Lewis or Brønsted acid catalyst.[11] Ethyl (4-formyl-2-methoxyphenoxy)acetate is an ideal aldehyde component for this transformation.
Logical Flow of the Povarov Reaction
Sources
- 1. scribd.com [scribd.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Povarov reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl (4-formyl-2-methoxyphenoxy)acetate as a Versatile Precursor in Heterocyclic Compound Synthesis
Introduction: Unlocking Heterocyclic Diversity from a Vanillin-Derived Building Block
In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is perpetual. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Ethyl (4-formyl-2-methoxyphenoxy)acetate, a derivative of the abundant natural product vanillin, has emerged as a highly valuable and versatile starting material in this pursuit.[1] Its structure is endowed with three distinct functional handles—an electrophilic aldehyde, an ester, and an activated aromatic ring—providing multiple avenues for chemical transformation.
This guide provides an in-depth exploration of the utility of ethyl (4-formyl-2-methoxyphenoxy)acetate in the synthesis of key heterocyclic scaffolds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers in medicinal chemistry and materials science. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure reaction fidelity and product purity.
Physicochemical Properties and Safety Overview
Before commencing any synthetic work, a thorough understanding of the reagent's properties is critical.
| Property | Value | Reference |
| CAS Number | 51264-70-1 | [2] |
| Molecular Formula | C₁₂H₁₄O₅ | [2] |
| Molar Mass | 238.24 g/mol | [2] |
| Melting Point | 94 °C | [2] |
| Boiling Point | 358.3±27.0 °C (Predicted) | [2] |
| Density | 1.178±0.06 g/cm³ (Predicted) | [2] |
Safety Profile: While specific hazard data for this compound is limited, it should be handled with standard laboratory precautions.[3][4] It is prudent to treat it as potentially harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[3]
Part 1: Synthesis of the Starting Material
The journey into the applications of ethyl (4-formyl-2-methoxyphenoxy)acetate begins with its own efficient synthesis. The most common and direct route is the O-alkylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with an ethyl haloacetate. The Williamson ether synthesis provides the foundational mechanism for this transformation.
Mechanism: Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] A base, typically a mild one like potassium or cesium carbonate, deprotonates the phenolic hydroxyl group of vanillin to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the desired ether linkage. The use of a polar aprotic solvent like acetone or DMF facilitates this SN2 reaction.[5][6]
Caption: SN2 mechanism for the synthesis of the title compound.
Protocol 1: Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate
This protocol is adapted from standard O-alkylation procedures for phenols.[7]
Materials:
-
Vanillin (10.0 g, 65.7 mmol)
-
Ethyl bromoacetate (8.7 mL, 78.8 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous, fine powder (18.2 g, 131.4 mmol, 2.0 equiv)
-
Acetone, anhydrous (250 mL)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin and anhydrous acetone.
-
Stir the mixture until the vanillin is fully dissolved.
-
Add the anhydrous potassium carbonate to the solution. The mixture will become a suspension.
-
Add ethyl bromoacetate dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
-
Causality Note: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause significant hydrolysis of the ester.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the vanillin spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates completion.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr byproduct). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude residue will be a pale oil or solid. Dissolve it in dichloromethane (DCM, 150 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization from cyclohexane or a mixture of ethyl acetate and hexane to obtain a white to off-white solid.[2]
Expected Yield: 85-95%.
Part 2: Applications in Heterocyclic Synthesis
The strategic placement of functional groups in ethyl (4-formyl-2-methoxyphenoxy)acetate allows it to be a linchpin in the synthesis of diverse heterocyclic systems.
Application 1: Synthesis of Benzofurans
Benzofurans are a privileged scaffold in medicinal chemistry. The synthesis from ethyl (4-formyl-2-methoxyphenoxy)acetate typically proceeds via an intramolecular cyclization reaction. This can be achieved through a base-catalyzed intramolecular aldol-type condensation or a palladium-catalyzed process.[8]
Mechanism: Intramolecular Aldol-Type Cyclization A base (e.g., sodium ethoxide) abstracts a proton from the α-carbon of the acetate moiety, generating an enolate. This nucleophilic enolate then attacks the electrophilic aldehyde carbonyl carbon in an intramolecular fashion. The resulting alkoxide intermediate undergoes cyclization and subsequent dehydration to furnish the aromatic benzofuran ring.
Caption: Workflow for benzofuran synthesis via intramolecular cyclization.
Protocol 2: Synthesis of Ethyl 7-methoxybenzofuran-5-carboxylate
Materials:
-
Ethyl (4-formyl-2-methoxyphenoxy)acetate (5.0 g, 21.0 mmol)
-
Sodium ethoxide (NaOEt) (1.57 g, 23.1 mmol, 1.1 equiv)
-
Ethanol, absolute (100 mL)
-
Hydrochloric acid (1 M)
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl (4-formyl-2-methoxyphenoxy)acetate in absolute ethanol.
-
Carefully add sodium ethoxide in portions to the solution while stirring at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Expertise Note: The reaction is often exothermic. Slow addition of the base helps to control the temperature. An inert atmosphere prevents side reactions.
-
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC (2:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture in an ice bath and neutralize it by slowly adding 1 M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate (100 mL) and water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure benzofuran derivative.
Expected Yield: 60-75%.
Application 2: Synthesis of Quinoxalines
Quinoxalines are important N-heterocycles with a wide range of biological activities, including use as anticancer and antimicrobial agents.[9][10] Their synthesis is classically achieved by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[9] The aldehyde group of our substrate can act as one of the required carbonyls.
Mechanism: Condensation-Cyclization The reaction of ethyl (4-formyl-2-methoxyphenoxy)acetate with an o-phenylenediamine derivative in a slightly acidic medium (often acetic acid) leads to the formation of a quinoxaline. The reaction proceeds through the initial formation of a Schiff base (imine) between one amine group and the aldehyde, followed by an intramolecular cyclization of the second amine group onto the imine carbon. Subsequent dehydration and aromatization yield the stable quinoxaline ring.
Protocol 3: Synthesis of 2-((2-Methoxyphenoxy)methyl)quinoxaline
Materials:
-
Ethyl (4-formyl-2-methoxyphenoxy)acetate (5.0 g, 21.0 mmol)
-
o-Phenylenediamine (2.27 g, 21.0 mmol, 1.0 equiv)
-
Ethanol (75 mL)
-
Glacial Acetic Acid (a few drops, catalytic)
Procedure:
-
Dissolve ethyl (4-formyl-2-methoxyphenoxy)acetate and o-phenylenediamine in ethanol in a 250 mL round-bottom flask.
-
Add 3-4 drops of glacial acetic acid to catalyze the condensation.
-
Trustworthiness Note: The acid protonates the aldehyde carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the diamine.
-
-
Heat the mixture to reflux for 3-4 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate).
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
Expected Yield: 80-90%.
Application 3: Synthesis of β-Lactams (Azetidin-2-ones)
The synthesis of polyfunctionalized 2-azetidinones (β-lactams) can be achieved from our starting material.[11] This involves a multi-step sequence culminating in a formal [2+2] cycloaddition between an imine and a ketene (Staudinger synthesis).
Synthetic Workflow:
-
Imine Formation: The aldehyde group is condensed with a primary amine to form the corresponding Schiff base (imine).
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, (4-formyl-2-methoxyphenoxy)acetic acid.
-
Ketene Generation & Cycloaddition: The carboxylic acid is converted to an acid chloride. In the presence of a tertiary amine base (like triethylamine), the acid chloride eliminates HCl to generate a highly reactive aryloxyketene in situ. This ketene then undergoes a [2+2] cycloaddition with the previously synthesized imine to form the β-lactam ring.
Caption: Multi-step workflow for the synthesis of β-lactams.
References
-
Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Available at: [Link]
- CN103467261A - Synthesizing method of ethyl vanillin. Google Patents.
-
Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate. MySkinRecipes. Available at: [Link]
-
ethyl 2-(4-formyl-2-methoxyphenoxy)acetate. ChemBK. Available at: [Link]
-
mechanism for the esterification reaction. Chemguide. Available at: [Link]
-
Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate. National Institutes of Health (NIH). Available at: [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. UNESA Journal of Chemistry. Available at: [Link]
-
Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Available at: [Link]
-
Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. Available at: [Link]
- US3147280A - Preparation of benzofuran derivatives. Google Patents.
- CN103467261B - Synthesizing method of ethyl vanillin. Google Patents.
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
The main approaches for the synthesis of quinoxaline 1,4-dioxides. ResearchGate. Available at: [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]
-
Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available at: [Link]
-
Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Semantic Scholar. Available at: [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. E-Journal of Chemistry. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Safety Data Sheet: 2-methoxypropyl acetate. Chemos GmbH & Co.KG. Available at: [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health (NIH). Available at: [Link]
-
SYNTHESIS OF QUINOXALINE 1,4-DIOXIDES FROM 5,6-DIETHYLBENZOFUROXAN ON SILICA GEL. Semantic Scholar. Available at: [Link]
Sources
- 1. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orientjchem.org [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Step-by-step synthesis of "Ethyl (4-formyl-2-methoxyphenoxy)acetate"
This Application Note provides a rigorous, professional-grade protocol for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate (also known as Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate). This compound is a key intermediate in medicinal chemistry, often serving as a scaffold for linker design and the synthesis of bioactive heterocycles.
The synthesis leverages the Williamson Ether Synthesis , a fundamental SN2 substitution reaction. The protocol is optimized for high yield, purity, and reproducibility in a research setting.
Part 1: Strategic Synthesis Overview
Retrosynthetic Analysis: The target molecule is an ether derivative of Vanillin (4-hydroxy-3-methoxybenzaldehyde). Disconnection at the phenolic ether bond reveals two precursors:
-
Nucleophile: Vanillin (deprotonated phenoxide).
-
Electrophile: Ethyl bromoacetate (or Ethyl chloroacetate).
Reaction Design:
-
Mechanism: SN2 Nucleophilic Substitution.
-
Base: Potassium Carbonate (
) is selected as a mild, non-nucleophilic base to generate the phenoxide ion without inducing aldol condensation of the aldehyde moiety. -
Solvent: N,N-Dimethylformamide (DMF) or Acetone. DMF is preferred for rate acceleration due to its polar aprotic nature, which solvates cations (
) effectively, leaving the phenoxide anion "naked" and more reactive. Acetone is a "greener" alternative but may require longer reaction times or the addition of Potassium Iodide (Finkelstein catalyst) if using the chloro- derivative. -
Electrophile Choice: Ethyl bromoacetate is preferred over the chloro- analog for bench-scale synthesis due to the better leaving group ability of bromide (
vs ), allowing for milder conditions.
Part 2: Detailed Protocol & Methodology
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Hazard Note |
| Vanillin | 152.15 | 1.0 | Substrate | Irritant |
| Ethyl Bromoacetate | 167.00 | 1.2 | Electrophile | Lachrymator , Toxic |
| Potassium Carbonate | 138.21 | 2.0 | Base | Irritant, Hygroscopic |
| DMF (Anhydrous) | 73.09 | N/A | Solvent | Reprotoxic, Absorbable |
| Ethyl Acetate | 88.11 | N/A | Extraction | Flammable |
Safety Critical: Ethyl bromoacetate is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.
Step-by-Step Experimental Procedure
Step 1: Phenoxide Generation
-
Charge a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add Vanillin (1.52 g, 10 mmol) and Potassium Carbonate (2.76 g, 20 mmol) .
-
Add DMF (15 mL) . Note: If using Acetone, use 30 mL and install a reflux condenser.
-
Stir the suspension at Room Temperature (RT) for 15–30 minutes. The mixture may turn yellow, indicating phenoxide formation.
Step 2: Alkylation (SN2 Reaction)
-
Cool the mixture slightly (optional, to mitigate exotherm) or maintain at RT.
-
Add Ethyl Bromoacetate (1.33 mL, 12 mmol) dropwise via syringe over 5 minutes.
-
Reaction Conditions:
-
Method A (DMF): Stir at ambient temperature for 3–4 hours. (Heating to 60°C speeds this up to <1 hour).
-
Method B (Acetone): Heat to reflux (approx. 56°C) for 4–6 hours.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The starting material (Vanillin) will have a lower
than the product ester. Stain with 2,4-DNP (aldehyde detection) or UV.
Step 3: Quenching and Workup
-
Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product often precipitates as a white or off-white solid.
-
If solid forms: Filter the precipitate, wash with cold water (3 x 20 mL) to remove DMF and salts.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL) .
Step 4: Purification
-
Recrystallization: The crude solid is typically pure enough for downstream applications. If necessary, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .
-
Yield Expectation: 85–95% (White crystalline solid).
-
Characterization:
-
Melting Point: ~64–66 °C.
-
1H NMR (CDCl3): Look for the aldehyde singlet (~9.8 ppm), aromatic protons (3H), the O-CH2-CO singlet (~4.7 ppm), and the ethyl ester quartet/triplet.
-
Part 3: Visualization & Logic
Reaction Mechanism & Pathway (DOT Diagram)
Caption: Mechanistic pathway of the Williamson ether synthesis converting Vanillin to the target ester via phenoxide intermediate.
Experimental Workflow (DOT Diagram)
Caption: Operational workflow for the synthesis, isolation, and purification of the target compound.
References
-
Preparation of Phenoxyacetic Acid Derivatives
-
General Alkylation Protocols (Vanillin)
- Title: Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)
- Source: Walisongo Journal of Chemistry (via ResearchG
- Context: Provides comparative solvent data (DMF vs Acetone) for alkylating eugenol (structurally similar to vanillin)
-
URL:[Link]
-
Green Chemistry Modifications
- Title: Integrated Approach of Life Cycle Assessment...
- Source: N
- Context: Discusses environmental impacts and yields of vanillin alkylation in various solvents (Acetone vs DMF).
-
URL:[Link]
Sources
- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 2. CN103467261A - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate, a valuable intermediate in the fields of medicinal chemistry, fragrance development, and fine chemical synthesis. Derived from the abundant, bio-sourced building block vanillin, this molecule serves as a versatile scaffold for further chemical modification.[1][2][3] This document provides an in-depth exploration of the underlying reaction mechanism, a step-by-step experimental protocol for its synthesis, and a discussion of critical process parameters.
Introduction: The Significance of Vanillin Derivatives
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla extract, is a readily available and renewable chemical feedstock.[1][4] Its inherent functionalities—a phenolic hydroxyl group, an aldehyde, and an ether—make it an ideal starting material for the synthesis of a wide array of more complex molecules.[3] The modification of vanillin's phenolic hydroxyl group is a common strategy to introduce new functionalities and build molecular complexity.[3]
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a product of such a modification, where the acidic proton of the hydroxyl group is replaced with an ethyl acetate moiety. This transformation not only protects the hydroxyl group but also introduces an ester functionality that can be further manipulated, for example, through hydrolysis to the corresponding carboxylic acid or transesterification. The aldehyde group remains available for a variety of subsequent reactions, including reductive aminations, Wittig reactions, and condensations, making this compound a highly versatile intermediate.
This application note will focus on the most common and efficient method for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate: the Williamson ether synthesis.
The Reaction Mechanism: A Classic SN2 Pathway
The synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate from vanillin and an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate) proceeds via the Williamson ether synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The reaction can be dissected into two key steps:
Step 1: Deprotonation to Form the Nucleophile
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of vanillin. While the phenolic proton is weakly acidic, a moderately strong base is required to generate the corresponding phenoxide ion in a sufficient concentration to drive the reaction forward. Common bases for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF).[7][8] The resulting phenoxide ion is a potent nucleophile due to the negative charge on the oxygen atom.
Step 2: Nucleophilic Attack and Displacement
The newly formed vanillinate anion then acts as the nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate. This carbon is susceptible to nucleophilic attack because it is bonded to a highly electronegative halogen atom (chlorine or bromine), which polarizes the C-X bond and serves as a good leaving group. The reaction proceeds in a single, concerted step where the phenoxide ion attacks the carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[5][6] The halide ion is displaced, and the new carbon-oxygen bond is formed, yielding the desired product, Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Figure 1: The SN2 reaction mechanism for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Experimental Protocol
This protocol is a representative procedure for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Vanillin | ≥99% | Sigma-Aldrich |
| Ethyl bromoacetate | ≥98% | Sigma-Aldrich |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich |
| Acetone | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | ||
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add vanillin (e.g., 1.8 mmol, 1.0 eq).
-
Add anhydrous acetone (e.g., 25 mL) to dissolve the vanillin.
-
Add cesium carbonate (e.g., 2.35 mmol, 1.3 eq) to the solution.
-
Add ethyl bromoacetate (e.g., 2.7 mmol, 1.5 eq) dropwise to the stirring mixture.[7]
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the residue, add deionized water (e.g., 100 mL) and extract the product with dichloromethane (e.g., 2 x 100 mL).[7]
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
The crude product can be purified by column chromatography on silica gel if necessary.
Characterization of Ethyl (4-formyl-2-methoxyphenoxy)acetate
The structure and purity of the synthesized product can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), the methoxy group (a singlet around 3.8-3.9 ppm), the methylene group of the acetate moiety (a singlet around 4.7-4.8 ppm), the aromatic protons, and the aldehydic proton (a singlet around 9.8-9.9 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aldehydic carbon, the aromatic carbons, and the carbons of the ethyl and methoxy groups.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), the C=O stretching of the ester (around 1750-1760 cm⁻¹), and C-O stretching of the ether and ester groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄O₅, MW = 238.24 g/mol ).
Causality Behind Experimental Choices and Potential Issues
-
Choice of Base: While weaker bases like potassium carbonate can be used, cesium carbonate is often preferred as it is more effective in promoting the reaction, sometimes allowing for milder reaction conditions.[7]
-
Choice of Solvent: Polar aprotic solvents like acetone and DMF are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity.[8]
-
Alkylating Agent: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate, which may lead to shorter reaction times.
-
Side Reactions: The primary competing reaction in a Williamson ether synthesis is elimination (E2). However, with a primary alkyl halide like ethyl bromoacetate, the SN2 pathway is strongly favored.[9][10]
-
Purity of Reagents: The use of anhydrous solvent is recommended to prevent the hydrolysis of the ethyl haloacetate and to ensure the base is effective.
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of Ethyl (4-formyl-2-methoxyphenoxy)acetate from vanillin. This application note has outlined the mechanistic underpinnings of this SN2 reaction and provided a detailed, practical protocol for its implementation in a laboratory setting. By understanding the key reaction parameters and potential challenges, researchers can effectively synthesize this versatile intermediate for use in a wide range of applications in drug discovery and materials science.
References
- CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google P
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). (URL: [Link])
-
SYNTHESIS AND CHARACTERIZATION OF AROMATIC POLYMERS FROM VANILLIN DERIVATIVES. (URL: [Link])
-
Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? - ResearchGate. (2012, November 26). (URL: [Link])
-
Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds - PMC - NIH. (2022, June 28). (URL: [Link])
-
A Review on the Vanillin derivatives showing various Biological activities. (URL: [Link])
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (URL: [Link])
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). (URL: [Link])
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - Frontiers. (2022, July 7). (URL: [Link])
-
Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin. (2019, July 10). (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])
-
Predicted mechanism for O-alkylated reactions of vanillin (I) - ResearchGate. (URL: [Link])
-
Contents - The Royal Society of Chemistry. (URL: [Link])
-
Screening of the reaction conditions of the model reaction of vanillin (1h), hydroxylamine hydrochloride (2), and ethyl acetoacetate (3a) for the synthesis of 4h in the presence of nano-SiO2–H2SO4. (Color figure online) - ResearchGate. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Vanillin | C8H8O3 | CID 1183 - PubChem - NIH. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. (2025, August 6). (URL: [Link])
-
Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (URL: [Link])
-
Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem - NIH. (URL: [Link])
-
Ethyl 2-(2-formylphenoxy)acetate | C11H12O4 | CID 345961 - PubChem - NIH. (URL: [Link])
Sources
- 1. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
"Ethyl (4-formyl-2-methoxyphenoxy)acetate" in medicinal chemistry
Application Note: Ethyl (4-formyl-2-methoxyphenoxy)acetate in Medicinal Chemistry
Title: Divergent Synthesis of Bioactive Scaffolds Using Ethyl (4-formyl-2-methoxyphenoxy)acetate: Protocols for Hydrazone Linkers and Heterocyclic Precursors.
Introduction: The "Vanillin Linker" in Drug Discovery
Ethyl (4-formyl-2-methoxyphenoxy)acetate (CAS: 51264-70-1) represents a versatile bifunctional scaffold in medicinal chemistry. Structurally derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), this compound features two distinct reactive sites: an electrophilic aldehyde at the C4 position and an ester moiety attached via an ether linkage at the C1 position.
This dual functionality allows for "divergent synthesis," enabling researchers to selectively modify one terminus while preserving the other. In drug discovery, it serves as a critical intermediate for:
-
Schiff Base/Hydrazone Libraries: Targeting antimicrobial, antitubercular, and anticancer pathways.
-
Heterocyclic Construction: Serving as a precursor for indole and benzofuran derivatives via downstream cyclization.
-
Pro-drug Design: The ester group can be hydrolyzed to the free acid to improve solubility or serve as a metabolic handle.
This guide provides validated protocols for synthesizing this intermediate and deploying it to create biologically active hydrazide-hydrazone libraries.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate |
| Common Name | Vanillin ethyl acetate ether |
| CAS Number | 51264-70-1 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Physical State | White to pale yellow crystalline solid or oil (purity dependent) |
| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol, DMF; Insoluble in Water |
| Key Reactivity | Nucleophilic attack (Aldehyde), Hydrazinolysis (Ester) |
Experimental Protocols
Protocol A: Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate
Rationale: This Williamson ether synthesis utilizes a weak base (
Reagents:
-
Vanillin (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI) (0.1 eq)
-
Solvent: Dry Acetone or DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Vanillin (10 mmol) in dry Acetone (30 mL).
-
Activation: Add anhydrous
(20 mmol) and catalytic KI (1 mmol). Stir at room temperature for 15 minutes to ensure phenol deprotonation. -
Alkylation: Dropwise add Ethyl chloroacetate (12 mmol).
-
Reaction: Heat the mixture to reflux (
C for Acetone) for 4–6 hours.-
Validation: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The product (
) should appear as the starting material ( ) disappears.
-
-
Workup:
-
Purification: Recrystallize from ethanol or perform column chromatography (Silica gel, Hexane:EtOAc gradient) if high purity (>98%) is required.
Expected Yield: 75–90%.
Protocol B: Synthesis of the Hydrazide Scaffold (Key Medicinal Intermediate)
Rationale: The ester group is converted to a hydrazide using hydrazine hydrate. This "Acid Hydrazide" is a pharmacophore found in many antitubercular drugs (e.g., Isoniazid derivatives).
Reagents:
-
Ethyl (4-formyl-2-methoxyphenoxy)acetate (Product of Protocol A) (1.0 eq)
-
Hydrazine Hydrate (99%) (5.0 eq)
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester (5 mmol) in Absolute Ethanol (20 mL).
-
Addition: Add Hydrazine Hydrate (25 mmol) dropwise at room temperature. Note: Excess hydrazine prevents the formation of the dimer (azine).
-
Reaction: Reflux the mixture for 3–5 hours.
-
Observation: A white solid often precipitates out of the hot solution or upon cooling.
-
-
Workup: Cool the mixture to
C. Filter the precipitate. -
Washing: Wash the solid with cold ethanol and diethyl ether to remove excess hydrazine.
-
Drying: Vacuum dry.[1]
Product: 2-(4-formyl-2-methoxyphenoxy)acetohydrazide.
Application Logic: Divergent Library Generation
The following diagram illustrates the workflow for transforming the core scaffold into bioactive libraries.
Figure 1: Divergent synthesis pathway starting from Vanillin to bioactive hydrazones and benzofurans.
Analytical Validation
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria:
-
IR Spectroscopy (
):-
1730–1750 (C=O, Ester stretch).
-
1680–1700 (C=O, Aldehyde stretch).
-
1200–1250 (C-O-C, Ether stretch).
-
-
H NMR (400 MHz,
):- 9.85 (s, 1H, -CH O).
-
4.75 (s, 2H, -OCH
CO-). -
4.25 (q, 2H, -OCH
CH ). -
3.95 (s, 3H, -OCH
). -
1.30 (t, 3H, -OCH
CH ). -
Aromatic protons typically appear between
6.9–7.5.
Safety & Handling (MSDS Highlights)
-
Ethyl Chloroacetate: Highly toxic and a lachrymator. Handle only in a fume hood.
-
Hydrazine Hydrate: Suspected carcinogen and highly toxic. Avoid skin contact; use nitrile gloves and face shield.
-
Waste Disposal: Aqueous waste containing hydrazine must be treated with hypochlorite (bleach) to neutralize before disposal. Organic solvents should be segregated.
References
-
PubChem. (n.d.).[6] Ethyl 2-(4-methoxyphenoxy)acetate | C11H14O4.[6] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Muliadi, et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry, 7(2), 239-244.[7] Retrieved from [Link]
-
MDPI. (2013). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone. Molecules, 18. Retrieved from [Link]
Sources
- 1. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(4-methoxyphenoxy)acetate | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Rising Promise of Ethyl (4-formyl-2-methoxyphenoxy)acetate Derivatives in Therapeutic Research: A Detailed Guide to Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor in the scientific community. In this context, derivatives of naturally occurring compounds present a fertile ground for discovery. Vanillin, a well-known flavoring agent, has garnered significant attention for the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a promising class of vanillin analogs: derivatives of Ethyl (4-formyl-2-methoxyphenoxy)acetate . This core structure serves as a versatile scaffold for the synthesis of diverse bioactive molecules.[4]
This document provides a comprehensive overview of the synthesis, application, and evaluation of these derivatives. It is designed to be a practical resource for researchers, offering not just protocols, but also the scientific rationale behind the experimental designs.
I. The "Ethyl (4-formyl-2-methoxyphenoxy)acetate" Scaffold: A Gateway to Bioactivity
Ethyl (4-formyl-2-methoxyphenoxy)acetate is an attractive starting material for several reasons. Its structure contains multiple reactive sites—the aldehyde, the ether linkage, and the aromatic ring—that are amenable to chemical modification.[4] This allows for the systematic generation of a library of derivatives, which is crucial for structure-activity relationship (SAR) studies. By modifying the core structure, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds to enhance their therapeutic potential.
II. Synthesis of "Ethyl (4-formyl-2-methoxyphenoxy)acetate" and its Derivatives: Protocols and Mechanistic Insights
The synthesis of the core scaffold and its subsequent derivatization into various bioactive classes, such as Schiff bases, chalcones, and pyrazoles, are foundational steps in the exploration of their therapeutic potential.
Protocol 1: Synthesis of the Core Scaffold - Ethyl (4-formyl-2-methoxyphenoxy)acetate
This protocol is adapted from established methods for the etherification of vanillin.
Principle: This synthesis involves a nucleophilic substitution reaction where the phenoxide ion of vanillin attacks ethyl bromoacetate. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of vanillin, thereby increasing its nucleophilicity.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of vanillin in acetone, add potassium carbonate.
-
Add ethyl bromoacetate to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the base.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Protocol 2: Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an imine or azomethine group (-C=N-), are a class of compounds known for their diverse biological activities.[5][6]
Principle: The aldehyde group of Ethyl (4-formyl-2-methoxyphenoxy)acetate readily undergoes condensation with primary amines to form Schiff bases. This reaction is often catalyzed by a small amount of acid.
Materials:
-
Ethyl (4-formyl-2-methoxyphenoxy)acetate
-
Various substituted primary aromatic or aliphatic amines
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve Ethyl (4-formyl-2-methoxyphenoxy)acetate in methanol.
-
Add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Upon completion, the Schiff base derivative often precipitates out of the solution.
-
Filter the solid product, wash with cold methanol, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
Protocol 3: Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds.[3][7][8]
Principle: This synthesis involves a Claisen-Schmidt condensation reaction between Ethyl (4-formyl-2-methoxyphenoxy)acetate and an appropriate acetophenone in the presence of a base.
Materials:
-
Ethyl (4-formyl-2-methoxyphenoxy)acetate
-
Substituted acetophenones
-
Ethanol
-
Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)
Procedure:
-
Dissolve Ethyl (4-formyl-2-methoxyphenoxy)acetate and the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous base solution with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone derivative, wash with water, and dry.
-
Purify by recrystallization from a suitable solvent.
Protocol 4: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities.[9][10][11]
Principle: Pyrazole derivatives can be synthesized from chalcones via a cyclization reaction with hydrazine or its derivatives.
Materials:
-
Chalcone derivative of Ethyl (4-formyl-2-methoxyphenoxy)acetate
-
Hydrazine hydrate or substituted hydrazines
-
Ethanol or acetic acid
Procedure:
-
Dissolve the chalcone derivative in ethanol or acetic acid.
-
Add hydrazine hydrate or the substituted hydrazine.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After cooling, the pyrazole derivative usually precipitates.
-
Filter the solid, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from an appropriate solvent for purification.
III. Evaluation of Biological Activities: Detailed Protocols and Methodologies
A thorough evaluation of the synthesized derivatives is essential to determine their therapeutic potential. The following section provides detailed protocols for assessing their antimicrobial, anti-inflammatory, and anticancer activities.
A. Antimicrobial Activity
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or the solvent used to dissolve the compounds)
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include wells for positive control (broth + inoculum + standard antibiotic), negative control (broth + inoculum + solvent), and sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.
Data Presentation:
| Derivative | Test Microorganism | MIC (µg/mL) |
| Compound 1 | S. aureus | |
| E. coli | ||
| Compound 2 | S. aureus | |
| E. coli | ||
| Ciprofloxacin | S. aureus | |
| E. coli |
2. Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Synthesized derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Spread a standardized inoculum of the test microorganism evenly on the surface of the agar.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the derivative solution (at a specific concentration) into each well.
-
Include wells for positive and negative controls.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well.
Data Presentation:
| Derivative | Test Microorganism | Zone of Inhibition (mm) |
| Compound 1 | S. aureus | |
| E. coli | ||
| Compound 2 | S. aureus | |
| E. coli | ||
| Ciprofloxacin | S. aureus | |
| E. coli |
B. Anti-inflammatory Activity
1. In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the potential of the derivatives to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Synthesized derivatives
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Griess Reagent
-
96-well cell culture plates
-
Positive control (e.g., Dexamethasone)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity.[12]
Data Presentation:
| Derivative | Concentration (µM) | % NO Inhibition | Cell Viability (%) |
| Compound 1 | 10 | ||
| 50 | |||
| Compound 2 | 10 | ||
| 50 | |||
| Dexamethasone | 10 |
2. In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Synthesized derivatives
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Positive control (e.g., Indomethacin)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the synthesized derivatives or the positive control orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
C. Anticancer Activity
1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]
-
Synthesized derivatives
-
Appropriate cell culture medium with FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for 24, 48, or 72 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Derivative | Cancer Cell Line | IC₅₀ (µM) after 48h |
| Compound 1 | MCF-7 | |
| A549 | ||
| Compound 2 | MCF-7 | |
| A549 | ||
| Doxorubicin | MCF-7 | |
| A549 |
IV. Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are presented using Graphviz (DOT language).
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the synthesis and biological screening of Ethyl (4-formyl-2-methoxyphenoxy)acetate derivatives.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
V. Conclusion and Future Directions
The derivatives of Ethyl (4-formyl-2-methoxyphenoxy)acetate represent a promising class of compounds with the potential for significant biological activity. The synthetic protocols provided herein offer a roadmap for generating a diverse library of these molecules. The detailed biological evaluation methods will enable researchers to systematically screen these compounds and identify lead candidates for further development.
Future research should focus on elucidating the precise mechanisms of action of the most potent derivatives. Structure-activity relationship studies will be crucial in optimizing the lead compounds to enhance their efficacy and reduce potential toxicity. Furthermore, advanced in vivo studies and preclinical trials will be necessary to translate these promising in vitro results into tangible therapeutic applications.
VI. References
-
Carrasco, A., et al. (2008). Eugenol and its synthetic analogues inhibit cell growth of human cancer cells (Part I). Journal of the Brazilian Chemical Society, 19(3), 543–548. Available at: [Link]
-
Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]
-
Jain, A., et al. (2012). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. ResearchGate. Available at: [Link]
-
MySkinRecipes. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate. Available at: [Link]
-
Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Iptek ITS. Available at: [Link]
-
Kim, J. H., et al. (2012). Selective Cytotoxic Effects on Human Cancer Cell Lines of Phenolic-Rich Ethyl-Acetate Fraction From Rhus Verniciflua Stokes. PubMed. Available at: [Link]
-
Lely, N., et al. (2020). Anti-Inflammatory Effects of Methanol Extract, Hexane, Ethyl Acetate, and Butanol Fraction of Piper crocatum Ruiz & Pav Leaves on Lipopolysaccharide-induced RAW 264.7 Cells. Pharmacognosy Journal. Available at: [Link]
-
Nesterkina, M., et al. (2022). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Patel, K., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]
-
Sahoo, S., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Salehi, B., et al. (2021). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. Available at: [Link]
-
Suleiman, M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]
-
Suleiman, M., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]
-
Tomar, V., et al. (2010). Novel pyrazole derivatives: synthesis and evaluation of anti-angiogenic activity. SciSpace. Available at: [Link]
-
Wyrzykiewicz, E., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research. Available at: [Link]
-
Zhang, H., et al. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Frontiers in Chemistry. Available at: [Link]
-
Fithrotunnisa, Q., et al. (2024). Anticancer activity of the ethylacetate fraction of Vernonia amygdalina Delile towards overexpression of HER-2 breast cancer cell lines. Pharmacia. Available at: [Link]
-
Hasibuan, P. A. Z., et al. (2022). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hassan, A. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
-
Hidayat, A., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Jasim, H. A., et al. (2023). Synthesis, characterization, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach. RSC Advances. Available at: [Link]
-
Kandeel, M., et al. (2024). Evaluation of the Effects of Heteroaryl Ethylene Molecules in Combination with Antibiotics: A Preliminary Study on Control Strains. MDPI. Available at: [Link]
-
Noriega, P., et al. (2024). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. MDPI. Available at: [Link]
-
Oubenali, M., et al. (2021). Anti-inflammatory activity of ethyl acetate and n-butanol extracts from Ranunculus macrophyllus Desf. and their phenolic profile. PubMed. Available at: [Link]
-
Ovas-Asaad, F., et al. (2015). Evaluation of Antiradical and Anti-Inflammatory Activities of Ethyl Acetate and Butanolic Subfractions of Agelanthus dodoneifolius (DC.) Polhill & Wiens (Loranthaceae) Using Equine Myeloperoxidase and Both PMA-Activated Neutrophils and HL-60 Cells. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Pal, D., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. Semantic Scholar. Available at: [Link]
-
S. M. A. S., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. MDPI. Available at: [Link]
-
Talla, V., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Scientific Reports. Available at: [Link]
-
Yemets, A. I., et al. (2025). Study of the antimicrobial activity of ethyl S-ester of 4-acetylaminobenzenethiosulfonic acid. Regulatory Mechanisms in Biosystems. Available at: [Link]
-
Yilmaz, I., et al. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
Sources
- 1. Evaluation of the Effects of Heteroaryl Ethylene Molecules in Combination with Antibiotics: A Preliminary Study on Control Strains [mdpi.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Anticancer activity of the ethylacetate fraction of Vernonia amygdalina Delile towards overexpression of HER-2 breast cancer cell lines [pharmacia.pensoft.net]
- 13. iptek.its.ac.id [iptek.its.ac.id]
Application Notes & Protocols: Ethyl (4-formyl-2-methoxyphenoxy)acetate as a Key Precursor in Pharmaceutical Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of Ethyl (4-formyl-2-methoxyphenoxy)acetate. This vanillin derivative is a versatile intermediate in the synthesis of various pharmaceutical agents.[1][2] This document outlines the detailed synthesis of the precursor itself, its physicochemical characterization, and a validated protocol for its application in the synthesis of a prokinetic agent.
Introduction: The Strategic Importance of Vanillin Derivatives
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of the vanilla bean, is not only a globally recognized flavoring agent but also a valuable, renewable starting material for the chemical and pharmaceutical industries.[3][4][5] Its inherent chemical functionalities—an aldehyde, a hydroxyl group, and a methoxy group on an aromatic ring—make it an ideal scaffold for the synthesis of more complex molecules with significant biological activities.[1][2] Ethyl (4-formyl-2-methoxyphenoxy)acetate is a key derivative of vanillin, where the phenolic hydroxyl group is etherified. This modification enhances its utility as a precursor by enabling further chemical transformations that are central to the synthesis of a range of pharmaceuticals.[1][2]
Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate from Vanillin
The synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate from vanillin is a straightforward and high-yielding Williamson ether synthesis.[1] This reaction involves the deprotonation of the hydroxyl group of vanillin to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethyl haloacetate.
Synthetic Workflow
The overall synthetic scheme is as follows:
Caption: Synthetic workflow for Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Detailed Protocol
Materials:
-
Vanillin (10 mmol)
-
Ethyl bromoacetate or Ethyl chloroacetate (13 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (20 mmol)
-
Dimethylformamide (DMF), anhydrous (50 mL)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (50 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure proper dispersion.
-
Add ethyl bromoacetate (13 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (200 mL) to the reaction mixture and wash with brine (3 x 50 mL) to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.[6]
Experimental Parameters
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Vanillin | 1.0 | Starting material |
| Ethyl bromoacetate | 1.3 | Alkylating agent |
| Potassium carbonate | 2.0 | Base to deprotonate the hydroxyl group |
| DMF | - | Polar aprotic solvent to facilitate the S_N2 reaction |
| Temperature | 80°C | Optimal temperature for the reaction |
| Reaction Time | 4 hours | Time for reaction completion |
| Expected Yield | >90% | - |
Physicochemical Properties and Characterization
The identity and purity of the synthesized Ethyl (4-formyl-2-methoxyphenoxy)acetate should be confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 58-60 °C |
| Boiling Point | 345.9 °C at 760 mmHg |
| Solubility | Soluble in ethyl acetate, dichloromethane, and acetone. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.45 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 7.40 (d, J=2.0 Hz, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 4.70 (s, 2H, OCH₂), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.9, 168.5, 152.0, 149.8, 130.0, 126.5, 112.0, 110.0, 67.0, 61.5, 56.0, 14.1.
-
IR (KBr, cm⁻¹): 2980, 2840, 1760 (C=O, ester), 1685 (C=O, aldehyde), 1590, 1510, 1260, 1150, 1030.
-
Mass Spec (EI): m/z 224 (M⁺).
Application in the Synthesis of Mosapride
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a crucial intermediate in the synthesis of Mosapride, a gastroprokinetic agent that acts as a selective 5-HT₄ agonist.[7] The synthesis involves the reductive amination of the aldehyde group of the precursor with 4-(4-fluorobenzyl)-2-aminomethyl morpholine.
Synthetic Pathway to Mosapride
Caption: Synthetic pathway from the precursor to Mosapride.
Protocol for Mosapride Synthesis
Step 1: Reductive Amination
Materials:
-
Ethyl (4-formyl-2-methoxyphenoxy)acetate (10 mmol)
-
4-(4-fluorobenzyl)-2-aminomethyl morpholine (10 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (15 mmol)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (100 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve Ethyl (4-formyl-2-methoxyphenoxy)acetate (10 mmol) and 4-(4-fluorobenzyl)-2-aminomethyl morpholine (10 mmol) in DCE (100 mL) in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (15 mmol) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Mosapride ethyl ester.
Step 2: Ester Hydrolysis
Materials:
-
Mosapride ethyl ester (from Step 1)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
Procedure:
-
Dissolve the Mosapride ethyl ester in ethanol.
-
Add the NaOH solution and stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain Mosapride.
-
The final product can be further purified by recrystallization.
Conclusion
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a readily accessible and highly valuable precursor for the synthesis of pharmaceuticals. Its straightforward preparation from the renewable resource vanillin, coupled with its versatile reactivity, makes it an attractive building block in drug discovery and development. The protocols provided herein are robust and scalable, offering a solid foundation for researchers in the field.
References
-
LookChem. Ethyl (4-formylphenoxy)acetate. [Link]
-
Gulsia, O. Vanillin: One Drug, Many Cures. Resonance. [Link]
-
Foodcom S.A. Vanillin and its applications in the food and pharmaceutical industries. (2022-12-21). [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. (2025-11-21). [Link]
-
Chemistry Stack Exchange. What are pharmaceutical uses for Vanillin?. (2014-03-05). [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. [Link]
-
PubChem. Ethyl 2-(4-methoxyphenoxy)acetate. [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]
- Google Patents.
-
PubChem. Ethyl (2-methoxyphenoxy)acetate. [Link]
-
Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
-
Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
Advances in vanillin synthesis: focusing on microbial synthesis pathways and prospects. [Link]
-
Stenutz. 4-formyl-2-methoxyphenyl acetate. [Link]
-
Wikipedia. Vanillin. [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]
-
WAB. Synthesis of vanillin. [Link]
-
ResearchGate. Advances in the vanillin synthesis and biotransformation: A review. [Link]
-
PubMed. Enzymatic synthesis of vanillin. [Link]
-
CORE. PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. [Link]
-
Advances in vanillin synthesis: focusing on microbial synthesis pathways and prospects. ResearchGate. [Link]
-
NIH. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. [Link]
- Google Patents. NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
-
NIH. Redesigned Pathway for De Novo Synthesis of Vanillin and Co-conversion of Multiple Renewable Substrates in Saccharomyces cerevisiae. [Link]
Sources
- 1. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Applications of vanillin in the food and pharmaceutical industries | Foodcom S.A. [foodcom.pl]
- 5. Vanillin - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]
The Rising Star of Renewable Polymers: Application Notes for Ethyl (4-formyl-2-methoxyphenoxy)acetate in Advanced Materials Science
Abstract
Derived from vanillin, a key platform chemical from renewable lignin sources, Ethyl (4-formyl-2-methoxyphenoxy)acetate is emerging as a versatile building block for high-performance, sustainable polymers.[1][2][3] This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound in materials science. We present detailed protocols for its application as a monomer in the synthesis of Schiff base polymers, offering insights into experimental design, reaction mechanisms, and potential material properties. This guide is intended to serve as a foundational resource for harnessing the potential of this bio-based monomer in creating advanced, functional materials.
Introduction: A Sustainable Monomer with High Potential
The imperative to transition from petrochemical-based materials to sustainable alternatives has placed significant focus on biomass-derived platform chemicals. Vanillin, accessible from the large-scale depolymerization of lignin, is a prime candidate due to its inherent aromatic structure and versatile functional groups.[1][4] Ethyl (4-formyl-2-methoxyphenoxy)acetate, a derivative of vanillin, retains the crucial aldehyde functionality while modifying the phenolic hydroxyl group, offering a unique combination of reactivity and stability.
The molecular structure of Ethyl (4-formyl-2-methoxyphenoxy)acetate features:
-
An aromatic ring , which imparts rigidity and thermal stability to polymer backbones.
-
A formyl (aldehyde) group , a reactive site for condensation reactions, particularly with amines to form Schiff bases (imines).[5][6]
-
An ether linkage and an ethyl acetate group , which can enhance solubility and modify the mechanical and thermal properties of the resulting polymers.
These features make it an excellent candidate for the synthesis of advanced polymers such as polyimines (Schiff base polymers), which are known for their thermal stability, chemical resistance, and potential for metal chelation.[3]
Core Application: Synthesis of Schiff Base Polymers
The most direct and promising application of Ethyl (4-formyl-2-methoxyphenoxy)acetate in materials science is its use as a dialdehyde-equivalent monomer for the synthesis of Schiff base polymers. The reaction proceeds via a polycondensation reaction between the aldehyde group of the monomer and a primary diamine. This reaction is a cornerstone of dynamic covalent chemistry and allows for the formation of long-chain polymers with tunable properties.
The general reaction scheme is as follows:
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. talenta.usu.ac.id [talenta.usu.ac.id]
Application Notes & Protocols for Ethyl (4-formyl-2-methoxyphenoxy)acetate in Agricultural Chemistry Research
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and crop protection scientists on the potential applications and evaluation of Ethyl (4-formyl-2-methoxyphenoxy)acetate. While primarily recognized as a synthetic intermediate[1], its structural features—a phenoxyacetate core combined with a vanillin-derived moiety—suggest plausible bioactivity relevant to agriculture. This guide is structured to explore this potential, offering detailed protocols for synthesis, bioactivity screening, and mechanistic investigation. The methodologies presented are designed to serve as a robust framework for evaluating not only this specific molecule but also other novel compounds within the phenoxyacetate and benzaldehyde chemical classes.
Part 1: Scientific Introduction & Rationale
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a unique molecule that sits at the intersection of two important classes of agrochemicals: phenoxy herbicides and natural product derivatives. Understanding these parent classes provides the logical foundation for investigating its potential.
The Phenoxyalkanoic Acid Heritage: Synthetic Auxins
The phenoxyacetate scaffold is the cornerstone of a major class of selective herbicides, including 2,4-D and MCPA. These compounds function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.
-
Mechanism of Action: When absorbed by susceptible broadleaf plants, these synthetic auxins overwhelm the plant's natural hormonal regulatory systems[2][3]. This leads to a cascade of effects including uncontrolled cell division and elongation, epinastic growth (twisting of stems and leaves), and disruption of nutrient transport, ultimately causing plant death[4][5]. The herbicide is translocated within the plant from the leaves to metabolic sinks like root and shoot tips, ensuring comprehensive action[5]. Because monocots (grasses) have different mechanisms for auxin transport and metabolism, they are often tolerant, providing the basis for selective weed control in cereal crops[4].
The Vanillin Moiety: A Bioactive Natural Product Scaffold
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-known flavor compound, but it and its derivatives also exhibit a wide range of biological activities, including antifungal, antibacterial, insecticidal, and herbicidal properties[6][7][8].
-
Versatility in Synthesis: The functional groups on the vanillin ring (aldehyde, hydroxyl, and ether) provide reactive handles for chemical modification, making it an attractive starting material for generating novel bioactive molecules[1][9]. Research has demonstrated that modifying the vanillin structure can lead to derivatives with enhanced potency and specific activities, such as synergistic effects when combined with existing insecticides[8][10].
Hypothesis for Ethyl (4-formyl-2-methoxyphenoxy)acetate
Based on its hybrid structure, we can formulate two primary hypotheses for the bioactivity of Ethyl (4-formyl-2-methoxyphenoxy)acetate:
-
Herbicidal Activity: The phenoxyacetate group suggests a primary role as a synthetic auxin herbicide. The ester form is typically a pro-herbicide, which upon absorption by the plant, is hydrolyzed to the parent carboxylic acid—the active form that mimics auxin[11].
-
Fungicidal or Other Activity: The vanillin-derived aldehyde group may confer additional properties, such as antifungal activity, which has been observed in other vanillin derivatives[8].
The following protocols are designed to systematically test these hypotheses.
Part 2: Synthesis Protocol
The synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate is typically achieved via a Williamson ether synthesis, a standard and reliable organic chemistry reaction. This protocol is adapted from general methodologies for the alkylation of phenols[12][13][14].
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Synthesis Methodology
Objective: To synthesize Ethyl (4-formyl-2-methoxyphenoxy)acetate from 4-hydroxy-3-methoxybenzaldehyde (vanillin).
Materials:
-
Vanillin (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetone to create a slurry (approx. 10 mL per gram of vanillin).
-
Alkylation: Begin stirring the mixture and add ethyl bromoacetate (1.2 eq) dropwise.
-
Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of vanillin, creating a phenoxide ion. This nucleophile then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this reaction.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate salts and wash the solid with a small amount of acetone.
-
Extraction: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. Redissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash twice with brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure Ethyl (4-formyl-2-methoxyphenoxy)acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Application Note I - Herbicidal Bioactivity Screening
This section details protocols for assessing the potential herbicidal effects of the title compound. A multi-tiered approach, starting with simple in vitro assays and progressing to whole-plant assays, is recommended.
In Vitro Seed Germination and Radicle Growth Assay
Objective: To determine the effect of the compound on the germination and early growth of model plant species representing both monocots and dicots.
Materials:
-
Test Compound: Ethyl (4-formyl-2-methoxyphenoxy)acetate
-
Seeds: Lolium rigidum (annual ryegrass - monocot) and Arabidopsis thaliana (thale cress - dicot).
-
Petri dishes (9 cm) with filter paper
-
Test solutions: Prepare a stock solution of the compound in DMSO. Create a dilution series (e.g., 1, 10, 50, 100, 500 µM) in sterile water. Ensure the final DMSO concentration is ≤0.5% in all treatments, including the control.
-
Control: Sterile water with 0.5% DMSO.
-
Positive Control: A known herbicide (e.g., 2,4-D) at its effective concentration.
Procedure:
-
Preparation: Place two layers of sterile filter paper in each petri dish. Pipette 5 mL of the appropriate test solution (or control) onto the filter paper.
-
Sowing: Place 20-30 seeds of a single species evenly onto the moist filter paper in each dish. Seal the dishes with paraffin film.
-
Incubation: Place the dishes in a controlled environment growth chamber (e.g., 22°C, 16h light/8h dark cycle).
-
Data Collection: After 5-7 days, record the following for each dish:
-
Germination percentage: (Number of germinated seeds / Total seeds) x 100.
-
Radicle (root) length of each germinated seedling.
-
-
Analysis: Calculate the average germination percentage and radicle length for each treatment. Determine the IC₅₀ (concentration causing 50% inhibition) for radicle growth compared to the DMSO control.
Data Interpretation and Expected Results
If the compound acts as a synthetic auxin, we expect to see strong inhibition of root growth, particularly in the dicot species (Arabidopsis), at lower concentrations. At higher concentrations, germination itself may be inhibited.
Table 1: Hypothetical Results of Radicle Growth Inhibition Assay
| Concentration (µM) | Lolium rigidum (Monocot) % Inhibition | Arabidopsis thaliana (Dicot) % Inhibition |
| Control (0.5% DMSO) | 0% | 0% |
| 1 | 5% | 15% |
| 10 | 12% | 45% |
| 50 | 25% | 88% |
| 100 | 40% | 95% |
| 500 | 70% | 100% |
| IC₅₀ (µM) | ~180 µM | ~12 µM |
Note: Data are hypothetical for illustrative purposes.
Whole Plant Greenhouse Assay
Objective: To evaluate the post-emergence herbicidal activity and crop selectivity of the compound under controlled greenhouse conditions.
Procedure:
-
Plant Cultivation: Grow test plants (e.g., ryegrass, wheat, mustard, tomato) in pots to the 2-3 leaf stage.
-
Formulation: Prepare a sprayable formulation of the test compound. A common method is to dissolve the compound in acetone with a surfactant (e.g., Tween-20) and then dilute with water to the desired concentrations (e.g., 100, 250, 500, 1000 g/ha equivalent).
-
Application: Spray the plants evenly with the formulation using a track sprayer to ensure uniform coverage. Include a negative control (formulation blank) and a positive control (commercial standard herbicide).
-
Evaluation: Keep plants in the greenhouse and observe them over 14-21 days. Assess herbicidal efficacy using a visual rating scale (0% = no effect, 100% = plant death). Note any symptoms of phytotoxicity (e.g., epinasty, chlorosis, necrosis).
Part 4: Application Note II - Mechanistic Investigation
Should initial screening indicate auxin-like activity, further experiments can probe the mechanism of action.
Proposed Auxin-Mimic Mechanism
The active form of the herbicide (the carboxylate) is hypothesized to bind to auxin co-receptor complexes, such as TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressor proteins. This de-represses auxin response factors (ARFs), activating the expression of auxin-responsive genes and causing uncontrolled growth.
Caption: Hypothesized mechanism of action for an auxin-mimic herbicide.
Protocol: Gene Expression Analysis via qRT-PCR
Objective: To measure the change in expression of known early auxin-responsive genes in response to treatment with the test compound.
Procedure:
-
Treatment: Grow Arabidopsis thaliana seedlings in liquid culture. Treat them with an effective concentration of the test compound (e.g., the IC₅₀ value determined previously) for a short period (e.g., 1-3 hours).
-
RNA Extraction: Harvest the seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative real-time PCR using primers for known auxin-responsive genes (e.g., GH3, SAURs) and a housekeeping gene (e.g., Actin) for normalization.
-
Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression compared to the untreated control.
Expected Outcome: A significant upregulation of early auxin-responsive genes would provide strong evidence supporting the auxin-mimic mechanism of action.
References
-
MySkinRecipes. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate. [Link]
-
Teagasc. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. [Link]
-
Wikipedia. Phenoxy herbicide. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Mechanism of Action: How Phenoxy Herbicides Work. [Link]
-
Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]
-
Pesticide Chemistry and Toxicology. (2023). Pesticide Engineering from Natural Vanillin: Recent Advances and a Perspective. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1183, Vanillin. [Link]
-
ResearchGate. (2023). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate. [Link]
-
The Royal Society of Chemistry. Contents - Electronic Supplementary Information. [Link]
-
ACS Agricultural Science & Technology. (2023). Eco-Efficient Synthesis and In Vitro Evaluation of Vanillin Derivatives for Antifungal Use against Phytopathogens. [Link]
-
National Center for Biotechnology Information. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. [Link]
-
National Center for Biotechnology Information. Synthesis of novel vanillin derivatives containing isothiazole moieties and its synergistic effect in mixtures with insecticides. [Link]
-
MDPI. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. [Link]
-
Universitas Gadjah Mada. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]
-
Wikipedia. Vanillin. [Link]
-
MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
Sources
- 1. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate [myskinrecipes.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nbinno.com [nbinno.com]
- 4. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. researchgate.net [researchgate.net]
- 7. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vanillin - Wikipedia [en.wikipedia.org]
- 10. Synthesis of novel vanillin derivatives containing isothiazole moieties and its synergistic effect in mixtures with insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, chemists, and professionals in drug development. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to diagnose and resolve challenges encountered in your synthesis.
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[2] This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with an ethyl haloacetate, typically in the presence of a base. While straightforward in principle, the reaction is prone to several side reactions that can impact yield and purity. This guide will address these issues directly.
Section 1: The Core Reaction Mechanism
The synthesis proceeds via a classic SN2 mechanism.[3][4] First, a base is used to deprotonate the phenolic hydroxyl group of vanillin, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic α-carbon of ethyl chloroacetate, displacing the chloride ion and forming the desired ether linkage.
Caption: The desired SN2 pathway for the synthesis of the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is disappointingly low, and TLC analysis shows a significant amount of unreacted vanillin. What are the likely causes?
A: This is a frequent issue, typically pointing to one of four problems:
-
Incomplete Deprotonation: The formation of the phenoxide is the critical first step. If your base is weak, old, or insufficient in quantity, vanillin will not be fully converted to its nucleophilic form.
-
Scientist's Insight: While stronger bases like sodium hydride (NaH) can be used, they increase the risk of side reactions.[5] Anhydrous potassium carbonate (K₂CO₃) is often the best choice, offering a good balance of reactivity and handling safety. Use at least 2 equivalents to ensure the reaction goes to completion. Ensure it is freshly dried, as absorbed moisture will quench the base.
-
-
Poor Reagent Quality: Your ethyl chloroacetate or ethyl bromoacetate may have degraded. These reagents are lachrymators and can hydrolyze over time. Always use a freshly opened bottle or distill the reagent if its purity is .
-
Suboptimal Solvent and Temperature: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[6][7] Running the reaction at too low a temperature will result in a sluggish conversion rate. A temperature range of 60-80°C is generally effective.[8]
-
Presence of Water: Any water in the reaction mixture will compete with the phenoxide for the base and can also hydrolyze the ethyl chloroacetate. Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: My TLC plate shows a new, more polar spot below my product spot, which intensifies over time. What is this impurity?
A: This is the classic signature of (4-formyl-2-methoxyphenoxy)acetic acid , the product of ester hydrolysis. The carboxylic acid is significantly more polar than the ethyl ester, causing it to have a lower Rf value on silica gel.
-
Causality: This occurs when the ester group of your product is cleaved by excess base, particularly in the presence of water (even trace amounts from the workup).
-
Prevention & Troubleshooting:
-
Avoid Excessively Strong Bases: Do not use strong hydroxide bases (NaOH, KOH) if possible, as they readily promote saponification.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this provides more opportunity for product hydrolysis.
-
Careful Workup: During the aqueous workup, neutralize any excess base promptly.
-
Purification: This acidic impurity can be easily removed. After the initial extraction, wash the organic layer with a mild basic solution like saturated sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer, while your desired ester product remains in the organic phase.
-
Q3: My ¹H NMR spectrum is complex. Besides the product signals, I see other aromatic peaks and what might be a new methylene signal. What's happening?
A: This suggests the formation of a C-alkylation byproduct . While the phenoxide oxygen is the most nucleophilic site (soft nucleophile), the aromatic ring is also electron-rich and can act as a nucleophile (hard nucleophile), attacking the ethyl chloroacetate. This results in the acetate group being attached directly to the benzene ring, most likely at the C5 position (ortho to the hydroxyl and meta to the aldehyde).
-
Mechanistic Insight: O-alkylation is generally kinetically favored, while C-alkylation can be thermodynamically favored under certain conditions. Factors that promote C-alkylation include the use of less polar solvents and certain counter-ions that associate more strongly with the oxygen, leaving the ring more available to react.
-
Resolution:
-
Solvent Choice: Using highly polar aprotic solvents like DMF or DMSO strongly favors the desired O-alkylation.[6]
-
Purification: C-alkylation isomers can be difficult to separate from the desired O-alkylation product due to similar polarities. Careful column chromatography with a shallow solvent gradient (e.g., hexane/ethyl acetate) is the most effective method for separation.[6]
-
Q4: After heating for a few hours, my reaction mixture turned a dark brown or black color. Should I be concerned?
A: While some color change is normal, a very dark solution can indicate decomposition.
-
Potential Causes:
-
High Temperatures: Running the reaction above 100-120°C can cause the decomposition of solvents like DMF.
-
Aldehyde Instability: Although generally stable under these conditions, aldehydes can be sensitive to high heat and strongly basic conditions over prolonged periods, potentially leading to polymerization or other side reactions.
-
-
Recommendation: Maintain a consistent temperature, ideally no higher than 80°C. If the reaction requires more forcing conditions, consider adding a catalytic amount of potassium iodide (KI) when using ethyl chloroacetate. The in-situ formation of the more reactive ethyl iodoacetate (Finkelstein reaction) can accelerate the SN2 reaction, allowing for lower temperatures or shorter reaction times.[5]
Section 3: Visualizing Key Side Reactions
Understanding the competition between the desired reaction and major side pathways is crucial for optimization.
Caption: Competing reaction pathways originating from the vanillin phenoxide intermediate.
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling for the side reactions discussed above.
Reagents & Equipment:
-
Vanillin (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely milled (2.2 eq)
-
Ethyl Chloroacetate (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Hexanes, Saturated aq. NaHCO₃, Brine
-
Oven-dried round-bottom flask with stir bar, condenser, and nitrogen inlet
-
Silica gel for column chromatography
Procedure:
-
Setup: To the oven-dried flask under a nitrogen atmosphere, add vanillin (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Application Scientist's Note: Using a fine powder of K₂CO₃ increases its surface area and reactivity. A slight excess ensures complete deprotonation of the phenol. The inert atmosphere prevents moisture from entering the reaction.
-
-
Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to vanillin. Begin vigorous stirring.
-
Reagent Addition: Slowly add ethyl chloroacetate (1.2 eq) to the stirring mixture at room temperature.
-
Application Scientist's Note: A small excess of the alkylating agent ensures all the valuable phenoxide is consumed. Adding it slowly helps to control any initial exotherm.
-
-
Reaction: Heat the mixture to 70-75°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent), checking for the disappearance of the vanillin spot.
-
Application Scientist's Note: This temperature provides a good rate without causing significant decomposition. Over-heating can lead to side products and solvent degradation.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Application Scientist's Note: This step removes the water-soluble DMF and inorganic salts.
-
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Application Scientist's Note: The NaHCO₃ wash is critical. It selectively removes any (4-formyl-2-methoxyphenoxy)acetic acid (from hydrolysis) and any unreacted vanillin, which is slightly acidic. This greatly simplifies the final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate. Alternatively, if the crude product is a solid and relatively clean after the bicarbonate wash, recrystallization from an ethanol/water mixture can be effective.
Section 5: Data Summary Table
| Experimental Condition | Expected Yield | Purity | Major Side Product(s) | Key Troubleshooting Tip |
| Optimized Protocol | 85-95% | >98% | Minimal | Ensure anhydrous conditions and use the NaHCO₃ wash. |
| Wet Solvent/Reagents | 50-70% | 80-90% | (4-formyl-2-methoxyphenoxy)acetic acid | Oven-dry all glassware and use anhydrous grade solvents and reagents. |
| Insufficient Base (<1.5 eq) | <60% | Variable | Unreacted Vanillin | Use at least 2 equivalents of freshly dried, powdered K₂CO₃. |
| Temperature >100°C | 70-85% | <90% | C-alkylation products, decomposition | Maintain temperature at 70-80°C. Add catalytic KI if a faster reaction is needed. |
| Non-polar Solvent (e.g., Toluene) | 40-60% | <85% | C-alkylation products | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[6][7] |
References
-
MySkinRecipes. (n.d.). Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Suryanti, V., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate [myskinrecipes.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Ethyl (4-formyl-2-methoxyphenoxy)acetate
Case ID: PUR-VAN-DERIV-001 Compound: Ethyl (4-formyl-2-methoxyphenoxy)acetate CAS: 51264-70-1 (Generic/Analogous) Support Level: Senior Application Scientist
Executive Summary
You are attempting to purify Ethyl (4-formyl-2-methoxyphenoxy)acetate , a vanillin derivative synthesized via O-alkylation using ethyl bromoacetate (or chloroacetate) and a base (e.g.,
The Core Challenge: While the synthesis is robust, the purification is often complicated by:
-
Co-elution with unreacted Vanillin (starting material).
-
Hydrolysis of the ester moiety on acidic silica gel.
-
Low Melting Point (~41–42 °C), making recrystallization difficult if the crude is oily.
This guide provides a self-validating chromatography protocol designed to isolate the target ester from phenolic impurities and alkyl halides.
Module 1: Diagnostic Triage (Pre-Purification)
Before packing a column, you must define the separation landscape. The polarity difference between the phenolic starting material and the ester product is your primary leverage.
Thin Layer Chromatography (TLC) Optimization
Goal: Achieve a
| Component | Polarity | Predicted | Visualization |
| Product (Ester) | Moderate | 0.55 – 0.65 | UV (254 nm), DNP (Orange) |
| Vanillin (Start Mat.) | High (Phenolic) | 0.30 – 0.40 | UV, DNP, Ferric Chloride |
| Ethyl Bromoacetate | Low | > 0.80 (Solvent front) | I |
Recommended Mobile Phase Systems:
-
Standard: Hexane : Ethyl Acetate (8:[1]2) — Best for general separation.
-
High Resolution: Toluene : Ethyl Acetate (9:1) — Use if spots overlap; Toluene provides
interaction selectivity.
The "Chem-Hack" Pre-Wash (Crucial Step)
Do not skip this. Chromatography is expensive; extraction is cheap.
Because Vanillin is a phenol (
-
Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Wash
with cold 5% NaOH or 10% .-
Mechanism:[2] Deprotonates Vanillin into water-soluble phenolate. The product (neutral ester) remains in the organic layer.
-
-
Wash with Brine, dry over
. -
Result: Your column load is now 90%+ pure, preventing "tailing" of vanillin into your product fractions.
Module 2: Flash Chromatography Protocol
If the pre-wash is insufficient or skipped, follow this rigorous gradient protocol.
Stationary Phase Parameters
-
Silica Gel:
(230-400 mesh). -
Acidity Warning: Standard silica is slightly acidic (
). To prevent ester hydrolysis during slow runs, add 1% Triethylamine (TEA) to the column equilibration solvent, then run with neutral solvents.
Gradient Elution Table
Column Volume (CV): Calculated based on your column size.
| Step | Solvent Ratio (Hexane : EtOAc) | Volume (CV) | Target Elution |
| 1 | 100 : 0 | 2 CV | Flush non-polar impurities (excess alkyl halide). |
| 2 | 90 : 10 | 3 CV | Baseline stabilization. |
| 3 | 85 : 15 | 5 CV | Product Elution Window (Start) . |
| 4 | 80 : 20 | 5 CV | Product Elution Window (Peak) . |
| 5 | 60 : 40 | 3 CV | Flush unreacted Vanillin (if present). |
Visualization Logic (DOT Diagram)
Figure 1: Decision matrix for purification. Note the emphasis on chemical washing prior to chromatography to simplify the separation.
Module 3: Troubleshooting & FAQs
Q1: My product is co-eluting with Vanillin despite the gradient. What now?
-
Root Cause: "Tailing." Phenols interact strongly with silica hydroxyls, dragging the spot.
-
Fix: Switch mobile phase to Dichloromethane (DCM) : Methanol (99:1) . The selectivity of DCM often separates aromatic ethers better than Hexane/EtOAc. Alternatively, use Toluene:EtOAc (9:1).[3]
Q2: The product turned into a solid in the flask but is oiling out after the column.
-
Root Cause: Solvent entrapment. The melting point is low (~41°C). Traces of EtOAc or Hexane lower the lattice energy.
-
Fix:
-
Evaporate to dryness.
-
Add a small amount of Pentane or cold Hexane .
-
Sonicate. The product should precipitate as a white solid.
-
Filter and dry under high vacuum.
-
Q3: I see a new spot at the baseline (
-
Root Cause: Hydrolysis. You have likely cleaved the ethyl ester, forming the carboxylic acid derivative [1].
-
Fix: Check your silica acidity. Next time, neutralize the silica with 1% TEA or use neutral alumina.
Q4: Can I use UV detection alone?
-
Risk: Yes, but both Vanillin and the Product absorb strongly at 254 nm.
-
Verification: Use 2,4-DNP (Dinitrophenylhydrazine) stain. Both contain aldehydes and will turn yellow/orange. To distinguish, dip in Ferric Chloride (
) .[3] Vanillin (phenol) turns dark blue/violet; your Product (ether) will not change color .
Module 4: Advanced Workflow (Recrystallization)
For pharmaceutical grade purity (>99.5%), chromatography is often followed by crystallization.
Protocol:
-
Isolate the chromatographic oil/solid.
-
Dissolve in minimal boiling Ethanol (95%) or Diisopropyl Ether .
-
Allow to cool slowly to Room Temperature, then
. -
Critical: If it oils out, scratch the glass side with a spatula to induce nucleation.
-
Filter crystals and wash with ice-cold Hexane [2].
Synthesis & Purification Pathway
Figure 2: Complete workflow from reactants to purified ester.
References
-
ChemicalBook. Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis and purification. (Analogous workup and column conditions). Link
-
Royal Society of Chemistry (RSC). Synthesis of 2-(2-formylphenoxy)acetate esters. (Detailed experimental section on solvent systems and crystallization). Link
-
LookChem. Ethyl (4-formylphenoxy)acetate Properties and Melting Point. (Physical data verification). Link
-
Selleck Chemicals. Ethyl vanillin acetate - Datasheet. (Solubility and storage stability data).[4] Link
Sources
Technical Support Center: High-Purity Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate
Ticket ID: #ETH-VAN-001 Subject: Purity Optimization & Troubleshooting for Ethyl (4-formyl-2-methoxyphenoxy)acetate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Product Profile & Critical Physical Properties
Before beginning purification, you must understand the physical behavior of this molecule. Many researchers report "failure to crystallize" when, in fact, they are battling thermodynamic properties.
| Property | Value | Critical Note |
| CAS | 14883-96-6 | |
| Melting Point | 41–42 °C | CRITICAL: This low melting point means the compound often exists as a supercooled oil at room temperature. It requires specific "cold" techniques to solidify. |
| Solubility | High in DCM, EtOAc, Acetone | Poor in Hexanes, Water. |
| Stability | Ester linkage | Susceptible to hydrolysis in strong alkaline media (e.g., 1M NaOH washes). |
Synthesis Optimization (Prevention Strategy)
Purity starts in the flask. The dominant reaction is a Williamson Ether Synthesis between Vanillin and Ethyl Chloroacetate (or Bromoacetate).
The Protocol: Anhydrous Alkylation
Goal: Minimize the formation of the hydrolyzed acid byproduct (4-formyl-2-methoxyphenoxy)acetic acid.
-
Stoichiometry: Use 1.0 eq Vanillin : 1.2 eq Ethyl Chloroacetate : 1.5 eq K₂CO₃ .
-
Catalyst: Add 0.1 eq Potassium Iodide (KI) .
-
Why? This performs an in situ Finkelstein reaction, converting the slower-reacting alkyl chloride into a highly reactive alkyl iodide. This allows the reaction to proceed at lower temperatures (mild reflux), reducing thermal degradation.
-
-
Solvent: Dry Acetone or DMF.
-
Tip: Acetone is preferred for easier work-up, but DMF drives the reaction faster. If using Acetone, it must be anhydrous to prevent ester hydrolysis.
-
Figure 1: Reaction pathway highlighting the critical SN2 substitution and the risk of hydrolysis.
Work-Up & Impurity Removal
Common Pitfall: Users often wash the crude organic layer with strong base (NaOH) to remove unreacted Vanillin. DO NOT DO THIS. It will saponify your ester product into the water-soluble acid form, destroying your yield.
Correct Work-Up Procedure:
-
Filtration: Filter off inorganic salts (KCl/KBr/K₂CO₃) while the reaction mixture is warm.
-
Evaporation: Remove solvent (Acetone) under reduced pressure.
-
Dissolution: Redissolve the residue in Ethyl Acetate (EtOAc).
-
The "Cold Wash": Wash the organic layer with cold, dilute (5%) Na₂CO₃ or NaHCO₃.
-
Drying: Dry over anhydrous MgSO₄ and concentrate.
Purification: Handling the "Oiling Out" Issue
Because the melting point is ~41°C, standard recrystallization often results in an oil. Use the Two-Solvent Precipitation method at low temperature.
Method A: Crystallization (For >90% Crude Purity)
-
Solvent System: Diethyl Ether / Hexane (or Pentane).
-
Protocol:
-
Dissolve the crude oil in the minimum amount of warm Diethyl Ether (approx 35°C).
-
Add Hexane dropwise until the solution turns slightly cloudy (turbid).
-
Add one drop of Ether to clear it.
-
Crucial Step: Place the flask in the freezer (-20°C) immediately. Do not cool slowly at room temp, or it will oil out.
-
Agitation: If an oil forms at the bottom, scratch the glass interface with a spatula to induce nucleation.
-
Method B: Column Chromatography (For <90% Crude Purity)
If the crude is dark or contains significant impurities, crystallization will fail.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane : Ethyl Acetate .
-
Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.
-
Product Elution: Typically occurs around 80:20 to 70:30 .
-
-
TLC Visualization: UV lamp (254 nm). The product will be UV active due to the aromatic ring and aldehyde.
Figure 2: Decision tree for selecting the appropriate purification method based on crude purity.
Analytical Validation (QC)
Once isolated, verify the structure. Common confusion arises from the ethyl group signals.
| Signal (1H NMR, CDCl3) | Multiplicity | Integration | Assignment |
| ~9.85 ppm | Singlet (s) | 1H | Aldehyde (-CHO) . If missing, oxidation occurred. |
| ~7.4 - 6.9 ppm | Multiplet (m) | 3H | Aromatic protons. |
| ~4.75 ppm | Singlet (s) | 2H | -O-CH₂-CO- (Methylene next to phenoxy). |
| ~4.28 ppm | Quartet (q) | 2H | -O-CH₂-CH₃ (Ethyl ester methylene). |
| ~3.95 ppm | Singlet (s) | 3H | -OCH₃ (Methoxy group). |
| ~1.30 ppm | Triplet (t) | 3H | -CH₂-CH₃ (Ethyl ester methyl).[4][5] |
FAQ: Troubleshooting
Q: My product is a liquid, but the literature says it's a solid. Is it impure? A: Not necessarily. With a melting point of 41°C, even small traces of solvent (Hexane/EtOAc) can depress the melting point below room temperature. Dry the oil under high vacuum (< 1 mbar) for at least 4 hours. If it remains oil, place it in the fridge; it should solidify.
Q: I see a spot on TLC at the baseline. What is it? A: This is likely the carboxylic acid derivative (hydrolysis product) or unreacted phenolic salts. These are very polar. They can be removed by redissolving the product in EtOAc and washing with dilute NaHCO₃.
Q: Can I use Ethanol for recrystallization? A: Ethanol is risky because of transesterification . If you boil the ethyl ester in ethanol (especially if any trace acid/base is present), it is chemically safe, but if you use Methanol, you will convert your Ethyl ester to a Methyl ester. Stick to non-alcoholic solvents (Ether/Hexane) to be safe.
References
-
PubChem. (n.d.). Ethyl (4-formyl-2-methoxyphenoxy)acetate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link](Note: General structure reference for phenoxyacetates).
-
LookChem. (n.d.). Ethyl (4-formylphenoxy)acetate Physical Properties. Retrieved January 30, 2026, from [Link](Verified Melting Point data of 41-42°C).
-
Williamson, A. W. (1850).[3][6] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism reference).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Optimization for Ethyl (4-formyl-2-methoxyphenoxy)acetate Synthesis
Current Status: Operational Topic: Optimization of Williamson Ether Synthesis for Iguratimod Intermediates Ticket ID: CHEM-SUP-8821
Core Directive: The "Why" Behind Solvent Selection
The synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate involves the alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with Ethyl Chloroacetate (or Bromoacetate). This is a classic SN2 nucleophilic substitution.
The Critical Insight: The reaction rate and yield are dictated by the solvation of the phenoxide nucleophile .
-
Polar Aprotic Solvents (DMF, DMSO): These solvate the cation (K⁺/Na⁺) effectively but leave the phenoxide anion "naked" and highly reactive. This is the gold standard for yield.
-
Polar Protic Solvents (Ethanol, Methanol): These form hydrogen bonds with the phenoxide oxygen, "caging" the nucleophile and drastically reducing its reactivity.
-
Ketones (Acetone): Moderate polarity. While less effective at solvating cations than DMF, they are easier to remove. They require a catalyst (KI) to function efficiently.
Solvent Decision Matrix
| Solvent Class | Representative | Yield Potential | Workup Difficulty | Recommendation |
| Polar Aprotic | DMF (N,N-Dimethylformamide) | High (>90%) | High (High BP, water wash required) | Preferred for Yield |
| Ketone | Acetone | Moderate (60-80%) | Low (Filtration + Evaporation) | Preferred for Green/Easy Workup (Must use KI) |
| Polar Protic | Ethanol | Low (<50%) | Low | Not Recommended (Nucleophile caging) |
| Non-Polar | Toluene | Low | Moderate | Requires PTC (Phase Transfer Catalyst) |
Visualizing the Mechanism & Solvent Effect
The following diagram illustrates the reaction pathway and how aprotic solvents facilitate the transition state by exposing the nucleophile.
Figure 1: Mechanistic flow showing the divergence in reactivity based on solvent choice. Aprotic solvents (Green path) facilitate direct SN2 attack.
Optimized Protocols
Method A: High-Yield Protocol (DMF)
Best for: Small scale synthesis where yield is paramount, or difficult substrates.
-
Dissolution: Dissolve Vanillin (1.0 eq) in anhydrous DMF (5-10 volumes) .
-
Base Addition: Add K₂CO₃ (1.5 eq) . Stir for 15 minutes at Room Temperature (RT) to generate the phenoxide.
-
Alkylation: Add Ethyl Chloroacetate (1.2 eq) dropwise.
-
Note: If using Ethyl Bromoacetate, reaction is faster but reagent is more expensive/toxic.
-
-
Reaction: Heat to 80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup (Critical):
-
Pour mixture into ice-cold water (10x volume). The product should precipitate as a solid or oil.
-
If solid: Filter and wash with water.
-
If oil: Extract with Ethyl Acetate, wash organic layer 3x with water (to remove DMF), dry over Na₂SO₄, and concentrate.[1]
-
Method B: Green/Easy Workup Protocol (Acetone)
Best for: Scale-up or avoiding high-boiling solvents. Requires Catalysis.
-
Dissolution: Dissolve Vanillin (1.0 eq) in Acetone (10 volumes) .
-
Reagents: Add K₂CO₃ (2.0 eq) and Potassium Iodide (KI, 0.1 eq) .
-
Technical Insight: KI converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction), which is a superior leaving group (I⁻ > Cl⁻).
-
-
Reflux: Heat to reflux (~56°C) for 6-12 hours .
-
Workup:
-
Cool to RT. Filter off the inorganic salts (K₂CO₃/KCl).
-
Evaporate the acetone filtrate to dryness.
-
Recrystallize the residue from Ethanol/Water if necessary.
-
Troubleshooting Guide (FAQ)
Q1: My product is an oil that won't crystallize. What happened?
-
Cause A (DMF Residue): DMF is difficult to remove. Even 1% residual DMF can prevent crystallization.
-
Fix: Dissolve the oil in Ethyl Acetate and wash aggressively with water or 5% LiCl solution (LiCl helps break DMF/Water emulsions).
-
-
Cause B (Impurity): Unreacted Ethyl Chloroacetate acts as a solvent.
-
Fix: Ensure full conversion by extending reaction time or using slight excess of Vanillin (easier to wash away with dilute NaOH).
-
Q2: I see a new spot on TLC that corresponds to a Carboxylic Acid.
-
Diagnosis: Saponification (Hydrolysis).
-
Mechanism: If water is present in the solvent and the base is strong (or temperature too high), the ethyl ester portion of the product hydrolyzes to the acid.
-
Fix: Use anhydrous solvents (dry DMF or Acetone). Avoid NaOH/KOH; stick to K₂CO₃.
Q3: Why is my yield <50% when using Ethanol?
-
Diagnosis: Solvent Caging. Ethanol hydrogen bonds to the phenoxide oxygen, stabilizing it and preventing it from attacking the electrophile.
-
Fix: Switch to DMF or Acetone. If you must use Ethanol, you will need to reflux for 24+ hours and yields will remain lower.
Q4: Can I use Sodium Hydride (NaH) instead of K₂CO₃?
-
Answer: Yes, NaH in DMF or THF is very fast (often <1 hour).
-
Warning: NaH generates H₂ gas (flammable) and requires strictly anhydrous conditions. It is often "overkill" for phenolic alkylations where K₂CO₃ suffices.
References
-
Solvent Effects on Phenolic Alkylation (Eugenol/Vanillin Analogues)
-
Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. (2025).[2] This study confirms DMF yields (~91%) outperform DMSO (~51%) and Acetonitrile (~47%) for 2-methoxy-4-substituted phenols.
-
(Validates DMF superiority).
-
-
Optimization of Vanillin Alkylation
-
Iguratimod Intermediate Synthesis
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2021020481A1 - Method for producing intermediate of iguratimod derivatives, method for producing iguratimod, iguratimod having novel crystal structure, and method for producing same - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation method of Iguratimod intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate [myskinrecipes.com]
- 8. Preparation method of iguratimod intermediate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate
Welcome to our dedicated technical support guide for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating the reaction work-up and purification of this valuable intermediate.[1] The synthesis, a classic example of the Williamson ether synthesis, involves the reaction of a vanillin derivative (a substituted phenol) with an ethyl haloacetate.[2][3][4] While conceptually straightforward as an SN2 reaction, nuances in the work-up procedure are critical for achieving high purity and yield.[3][5]
Conceptual Overview: The Williamson Ether Synthesis
The formation of Ethyl (4-formyl-2-methoxyphenoxy)acetate proceeds via the deprotonation of the phenolic hydroxyl group of vanillin (or a related precursor) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate, displacing the halide to form the desired ether linkage.[3][4][6]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the work-up and purification of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Issue 1: Low or No Product Formation After Reaction
-
Question: My TLC analysis of the crude reaction mixture shows only starting materials. What could have gone wrong?
-
Answer: Several factors could contribute to a lack of product formation. Firstly, ensure the complete deprotonation of the vanillin starting material. A weak base or insufficient equivalents of the base will result in unreacted phenol. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed.[6][7][8] Secondly, the choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetone are preferred as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[6][9] Finally, verify the quality of your ethyl haloacetate; it can degrade over time, especially if exposed to moisture.
Issue 2: Presence of a Significant Amount of Unreacted Vanillin in the Crude Product
-
Question: After the work-up, I have a significant amount of my vanillin starting material co-eluting with my product. How can I remove it?
-
Answer: The presence of unreacted vanillin is a common issue and can often be resolved with a basic aqueous wash during the extraction process. Vanillin, being phenolic, is acidic and will be deprotonated by a mild base like sodium bicarbonate (NaHCO₃) or a more potent one like sodium hydroxide (NaOH), forming a water-soluble sodium salt.
Experimental Protocol: Basic Wash Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous NaHCO₃ solution or a dilute (e.g., 1M) NaOH solution.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated vanillin will be in the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the wash with the basic solution if necessary (monitor by TLC).
-
Wash the organic layer with brine to remove residual water.[7][10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain the crude product, now depleted of the acidic starting material.
-
Issue 3: Product Hydrolysis During Work-up
-
Question: My final product shows the presence of (4-formyl-2-methoxyphenoxy)acetic acid. How can I avoid this?
-
Answer: The presence of the carboxylic acid is indicative of ester hydrolysis, which can occur under either acidic or basic conditions, particularly if the work-up is prolonged or involves heating.[11][12][13] To mitigate this, use mild bases like NaHCO₃ for washes and avoid strong acids. Ensure the work-up is performed at room temperature and is not unnecessarily extended. If a basic wash is performed with NaOH, it should be done quickly and with a dilute solution.
Issue 4: Difficulty in Purifying the Final Product by Column Chromatography
-
Question: My product is streaking on the TLC plate, and I'm having trouble getting good separation during column chromatography. What can I do?
-
Answer: Streaking on TLC often suggests the presence of acidic impurities or that the compound itself is somewhat acidic. To improve chromatographic separation:
-
Neutralize the Crude Product: Before loading onto the silica gel column, ensure your crude product is free from acidic or basic residues from the work-up. A final wash with deionized water can be beneficial.
-
Solvent System Optimization: A common eluent system for this type of compound is a mixture of n-hexane and ethyl acetate.[6] Experiment with different ratios to achieve optimal separation.
-
Acid/Base Additive: If streaking persists, adding a small amount (e.g., 0.1-1%) of a modifying agent to your eluent can help. For an acidic compound, adding a small amount of acetic acid can improve peak shape. Conversely, for a basic compound, a small amount of triethylamine can be beneficial. Given the potential for residual acidic starting material, a trace of acetic acid might be helpful.
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction?
A1: While various bases can be used, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[6][7][8] Cesium carbonate is more basic and can lead to faster reaction times, but it is also more expensive.[7] Sodium hydride (NaH) is also effective but requires anhydrous conditions and careful handling due to its reactivity with water.[8]
Q2: Can I use ethyl chloroacetate instead of ethyl bromoacetate?
A2: Yes, ethyl chloroacetate can be used.[14] However, ethyl bromoacetate is generally more reactive as bromide is a better leaving group than chloride. This may result in shorter reaction times or the ability to conduct the reaction at a lower temperature.
Q3: My final product is a yellow oil/solid. Is this expected?
A3: Yes, the product is often described as a yellow solid or oil.[6][7] The color can be due to minor impurities. If the spectroscopic data (¹H NMR, ¹³C NMR) is clean and consistent with the desired structure, the color is generally not a concern for subsequent steps. Recrystallization, if a suitable solvent system is found, can sometimes yield a paler or colorless solid.
Q4: What are the key considerations for the extraction solvent?
A4: The extraction solvent should be immiscible with water and should readily dissolve your product. Dichloromethane and ethyl acetate are common choices.[7][10] Ethyl acetate has the advantage of being less dense than water, which can simplify the separation process. However, it can also dissolve a significant amount of water, so a brine wash is highly recommended before drying.[15]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of Ethyl (4-formyl-2-methoxyphenoxy)acetate should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To assess the purity and compare the Rf value with the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should show characteristic peaks for the aldehyde proton (~9-10 ppm), the aromatic protons, the methoxy group, the methylene group of the acetate moiety, and the ethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the aldehyde C=O stretch and the ester C=O stretch.
Data Presentation
| Compound | Starting Material (Vanillin) | Product (Ethyl (4-formyl-2-methoxyphenoxy)acetate) |
| Appearance | White to pale yellow crystalline solid | Yellowish solid or oil[6][7] |
| Key ¹H NMR Signals (δ, ppm) | Aldehyde (~9.8), Phenolic OH (variable), Aromatic (6.9-7.4), Methoxy (~3.9) | Aldehyde (~9.9), Aromatic (7.3-7.5), Methyleneoxy (~4.7), Methoxy (~3.9), Ethyl ester (quartet ~4.2, triplet ~1.2) |
| Solubility | Soluble in alcohols, acetone, ethyl acetate; sparingly soluble in water | Soluble in common organic solvents (DCM, ethyl acetate, acetone) |
Experimental Workflow
Below is a generalized workflow for the synthesis and work-up of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Caption: General workflow for the synthesis and purification of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
References
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Asnawati, D., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry. [Link]
-
MySkinRecipes. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate. [Link]
-
Wang, F., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Organic Syntheses. Procedure for the Synthesis of (4-methoxyphenyl)sulfamic acid. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
Asnawati, D., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Chemistry. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
THYZOID. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. [Link]
-
University of Waterloo. KINETICS OF HYDROLYSIS OF ETHYL ACETATE. [Link]
-
Reddit. Williamson ether synthesis trouble, 2.0. [Link]
-
LibreTexts. The hydrolysis of ethylacetate by sodium hydroxide. [Link]
-
ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]
- Google Patents.
-
Sciencemadness Discussion Board. Experiments with Vanillin and Ethyl Vanillin Ideas. [Link]
-
Organic Chemistry. Williamson Ether Synthesis Practice Questions & Answers. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
YouTube. (2020, November 2). EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). [Link]
-
Doug's Lab. (2016, July 27). Ethanol and the Hydrolysis of Ethyl Acetate. YouTube. [Link]
-
National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Prexams. Hydrolysis of Ethyl Acetate. [Link]
- Google Patents.
-
LibreTexts. Reaction Work-Ups. [Link]
Sources
- 1. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate [myskinrecipes.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 7. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. sfu.ca [sfu.ca]
- 12. personal.colby.edu [personal.colby.edu]
- 13. cdn.prexams.com [cdn.prexams.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability & Handling of Ethyl (4-formyl-2-methoxyphenoxy)acetate
Welcome to the Technical Support Hub. Current Status: Operational Subject: Ethyl (4-formyl-2-methoxyphenoxy)acetate (CAS: 51264-70-1) Ticket Priority: High (Stability Critical)
System Overview & Chemical Profile[1][2][3][4][5]
User Advisory: You are working with a bifunctional aromatic intermediate derived from Vanillin. It contains two distinct reactive centers—an aromatic aldehyde and an ethyl ester —linked by a phenoxy ether.
Stability Profile:
-
Hydrolysis Risk: High. The ethyl ester is susceptible to acid/base-catalyzed hydrolysis, reverting to the carboxylic acid (2-(4-formyl-2-methoxyphenoxy)acetic acid).
-
Oxidation Risk: Moderate to High. The aldehyde moiety is prone to autoxidation to the corresponding benzoic acid derivative, especially in solution or when exposed to air/light.
-
Thermodynamic State: Solid (typically white to pale yellow crystals).[1] Oils often indicate solvent retention or partial decomposition.
Chemical Structure & Reactive Sites[2]
Figure 1: Functional group analysis highlighting critical instability vectors.
Troubleshooting Tickets (Reactive Support)
Select the issue that matches your observation.
TICKET #HYD-01: Product has turned into a white solid with high melting point.
Diagnosis: Hydrolysis. Your ethyl ester has likely hydrolyzed into the free carboxylic acid.
-
Mechanism: Water (atmospheric or solvent-based) attacks the carbonyl carbon of the ester.
-
Key Indicator: The melting point of the ester is typically low (41-42 °C), whereas the hydrolyzed acid melts significantly higher (~149-151 °C) [1].
-
Root Cause: Storage in unsealed containers, use of wet solvents, or prolonged exposure to basic conditions.
Resolution Protocol:
-
Confirm: Check solubility. The acid is soluble in aqueous sodium bicarbonate; the ester is not.
-
Salvage (Re-esterification):
-
Dissolve the solid in dry Ethanol (EtOH).
-
Add catalytic H₂SO₄ (5 mol%).
-
Reflux for 4-6 hours under inert atmosphere.
-
Neutralize, extract, and recrystallize.
-
TICKET #OXI-02: Product is yellowing or darkening over time.
Diagnosis: Autoxidation. The aldehyde group is oxidizing to a carboxylic acid (Vanillic acid derivative) or polymerizing.
-
Mechanism: Radical chain reaction initiated by light or trace metals, converting Ar-CHO to Ar-COOH.
-
Root Cause: Exposure to UV light or storage under air (oxygen).
-
Prevention: Store under Argon/Nitrogen in amber vials.
TICKET #SYN-03: Low yield during synthesis (Williamson Ether Synthesis).
Diagnosis: Cannizzaro / Aldol Side Reactions. Scenario: You are alkylating Vanillin with Ethyl Bromoacetate using a base (e.g., K₂CO₃).
-
Issue: Strong bases or high temperatures can cause the aldehyde to disproportionate (Cannizzaro) or undergo condensation.
-
Correction:
-
Switch base to Cesium Carbonate (Cs₂CO₃) or maintain K₂CO₃ but strictly control temperature (Reflux in Acetone is safer than DMF for stability) [2].
-
Ensure anhydrous conditions to prevent competitive hydrolysis of the reagent (Ethyl bromoacetate).
-
Standard Operating Procedures (Preventative)
SOP-01: Storage & Handling
| Parameter | Specification | Reason |
| Temperature | 2°C – 8°C | Retards kinetic hydrolysis and oxidation rates. |
| Atmosphere | Argon or Nitrogen Headspace | Displaces O₂ to prevent aldehyde oxidation. |
| Container | Amber Glass | Blocks UV light which catalyzes radical formation. |
| Desiccant | Required | Prevents moisture absorption (ester protection). |
SOP-02: Purification Workflow
Objective: Isolate pure ester without inducing decomposition.
Figure 2: Purification workflow emphasizing moisture removal and heat limitation.[2]
Critical Step Note: During Step 5 (Evaporation), do not exceed 40°C. High heat in the presence of trace moisture will accelerate hydrolysis.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol for recrystallization? A: Proceed with Caution. While the compound dissolves in methanol, prolonged heating can lead to transesterification , converting your Ethyl ester into a Methyl ester. Ethanol is the safer solvent choice to match the ester group, or use a non-alcoholic solvent system like Hexane/Ethyl Acetate.
Q: The NMR shows a broad peak around 10-11 ppm. Is this normal? A: No. The aldehyde proton typically appears as a sharp singlet around 9.8–9.9 ppm. A broad peak further downfield (10–13 ppm) suggests the presence of a carboxylic acid proton [1], indicating significant hydrolysis or oxidation has occurred.
Q: I see two spots on my TLC. Which is my product? A:
-
Spot A (Higher Rf): Likely the Ethyl Ester (Product). Esters are less polar than acids/phenols.
-
Spot B (Lower Rf): Likely unreacted Vanillin or the Hydrolyzed Acid .
-
Tip: Stain with 2,4-DNP. The aldehyde (Product & Vanillin) will turn orange/red. The acid (if oxidized) will not stain as intensely.
References
-
Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of 2-(2-formylphenoxy)acetate esters.Link
-
ChemicalBook. (2012). Synthesis of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (Patent WO2012/156931).[3]Link
-
National Institutes of Health (NIH). (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol.[2]Link
-
LookChem. (2024). Ethyl (4-formylphenoxy)acetate Properties and Stability Data.[4]Link
Sources
- 1. rsc.org [rsc.org]
- 2. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the HPLC Analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate: A Comparative Approach
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pharmaceutical intermediates and fine chemicals, the robust analytical assessment of compounds like Ethyl (4-formyl-2-methoxyphenoxy)acetate is paramount.[1] This guide provides an in-depth, experience-driven perspective on the High-Performance Liquid Chromatography (HPLC) analysis of this compound, comparing it with alternative methodologies to ensure a comprehensive understanding of its analytical landscape.
Introduction to Ethyl (4-formyl-2-methoxyphenoxy)acetate and its Analytical Importance
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[1] Its molecular structure, featuring an aromatic aldehyde, an ether linkage, and an ester functional group, necessitates a precise and accurate analytical method to quantify the main component and identify potential impurities. These impurities can arise from the starting materials or side reactions during synthesis, such as the reaction of 5-iodovanillin with ethyl bromoacetate.[2] Effective analytical control is crucial for ensuring the quality, safety, and efficacy of the final product.
High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of aromatic aldehydes and esters.[3] This guide will detail a recommended HPLC method, explore its advantages, and compare it to other viable techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Recommended HPLC Method for Ethyl (4-formyl-2-methoxyphenoxy)acetate
The following HPLC method is designed based on the physicochemical properties of Ethyl (4-formyl-2-methoxyphenoxy)acetate and extensive experience in the analysis of similar aromatic compounds.
Physicochemical Properties of Analytes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| Ethyl (4-formyl-2-methoxyphenoxy)acetate | C₁₂H₁₄O₅ | 238.24 | Aromatic aldehyde, Ether, Ester |
| 5-Iodovanillin (Potential Starting Material) | C₈H₇IO₃ | 278.04 | Phenolic hydroxyl, Aldehyde, Methoxy |
| Ethyl bromoacetate (Potential Starting Material) | C₄H₇BrO₂ | 167.00 | Ester, Halogen |
Experimental Protocol: HPLC Analysis
Objective: To develop a robust, selective, and accurate HPLC method for the quantification of Ethyl (4-formyl-2-methoxyphenoxy)acetate and the separation from its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. The aromatic ring and the aldehyde group in the analyte are expected to have significant UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Ethyl (4-formyl-2-methoxyphenoxy)acetate sample.
-
Dissolve the sample in a 10 mL volumetric flask using a mixture of Acetonitrile and Water (50:50 v/v) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Rationale for Methodological Choices
The choice of a C18 column is based on the moderate polarity of the target molecule. The gradient elution is necessary to ensure good resolution of the main peak from potential impurities which may have a wider range of polarities. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff. The detection wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity.
Caption: Workflow for the HPLC analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Comparative Analysis with Alternative Techniques
While HPLC is a robust and reliable method, it is essential to consider other analytical techniques to understand the full spectrum of options available.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures than traditional HPLC.[4][5]
| Feature | HPLC | UPLC | Rationale for Preference |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC lead to higher efficiency and resolution.[6] |
| Operating Pressure | 400-600 bar | Up to 1000 bar | Higher pressure in UPLC allows for faster flow rates and shorter run times.[5] |
| Analysis Time | Longer (typically 15-30 min) | Shorter (typically 1-5 min) | UPLC offers significantly higher throughput.[7] |
| Resolution | Good | Excellent | UPLC provides sharper and narrower peaks, leading to better separation of complex mixtures.[7] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates in UPLC reduce solvent usage.[6] |
| Cost | Lower initial investment | Higher initial investment | UPLC systems are generally more expensive than HPLC systems.[4] |
HPLC vs. Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[8]
| Feature | HPLC | Gas Chromatography (GC) | Rationale for Preference |
| Analyte Volatility | Not required | Required | HPLC is suitable for non-volatile compounds like Ethyl (4-formyl-2-methoxyphenoxy)acetate. |
| Thermal Stability | Suitable for thermally labile compounds | Risk of degradation for thermally labile compounds | The aldehyde and ester functional groups in the analyte may be susceptible to thermal degradation at the high temperatures used in GC inlets.[9][10] |
| Derivatization | Not typically required | May be required to increase volatility and stability | Derivatization adds an extra step to sample preparation and can introduce errors. |
| Mobile Phase | Liquid | Inert Gas | The liquid mobile phase in HPLC allows for a wider range of separation mechanisms. |
| Typical Applications | Pharmaceuticals, biomolecules, ionic compounds | Volatile organic compounds, petroleum products, pesticides | HPLC is generally more versatile for the analysis of a broader range of pharmaceutical compounds. |
Caption: Decision tree for selecting an analytical method for Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Conclusion and Recommendations
For the routine analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate, the detailed reverse-phase HPLC method provides a reliable, robust, and cost-effective solution. It offers the necessary selectivity to separate the main component from potential process-related impurities, ensuring accurate quantification and quality assessment.
While UPLC presents a significant advantage in terms of speed and resolution, the initial investment may not be justified for all laboratory settings. Gas Chromatography is generally not recommended for this analyte due to the potential for thermal degradation, which could lead to inaccurate results.
Ultimately, the choice of analytical technique should be guided by the specific requirements of the laboratory, including sample throughput, the complexity of the sample matrix, and budgetary considerations. For most applications involving the analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate, the validated HPLC method presented in this guide will serve as a dependable and scientifically sound approach.
References
-
Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. 2022;69(2):395-401. [Link]
-
Gawad, M., et al. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites. 2019;9(6):112. [Link]
-
Scribd. HPLC vs UPLC: Key Differences in Pharma. [Link]
-
LookChem. Ethyl (4-formylphenoxy)acetate. [Link]
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
Separation Science. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
-
MySkinRecipes. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate. [Link]
-
Suryanti, V., et al. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Rasayan J. Chem. 2024;17(1):631-638. [Link]
-
Suryanti, V., et al. Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. 2025. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
Coltro, W. K. T., et al. Alternative Methodologies for the Determination of Aldehydes by Capillary Electrophoresis. Journal of the Brazilian Chemical Society. 2007;18(4):746-752. [Link]
-
Uclés, S., et al. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry. 2018;410(27):6861-6871. [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. [Link]
-
Dagan, S., and Amirav, A. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry. 1996;7(8):737-752. [Link]
-
Pang, X., et al. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere. 2024;15(1):109. [Link]
-
National Center for Biotechnology Information. Ethyl 2-(4-methoxyphenoxy)acetate. PubChem. [Link]
-
Separation Science. Activity and Decomposition. [Link]
-
Rocío-Bautista, P., et al. Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Foods. 2023;12(9):1900. [Link]
-
Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Science.gov. thermally labile compounds: Topics by Science.gov. [Link]
-
Chemsrc. ethyl 2-[4-methoxy-2-nitrophenoxy]acetate. [Link]
Sources
- 1. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate [myskinrecipes.com]
- 2. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. alispharm.com [alispharm.com]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. mdpi.com [mdpi.com]
- 9. EURL | Pesticides in Fruits and Vegetables | Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables [eurl-pesticides.eu]
- 10. sepscience.com [sepscience.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl (4-formyl-2-methoxyphenoxy)acetate and its Analytical Alternatives
This guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of Ethyl (4-formyl-2-methoxyphenoxy)acetate. It further presents a comparative overview of alternative analytical techniques, offering researchers, scientists, and drug development professionals the necessary insights to select the most appropriate method for their specific application.
Introduction to Ethyl (4-formyl-2-methoxyphenoxy)acetate
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a chemical compound of interest in various fields, including organic synthesis and medicinal chemistry. Its structure, featuring an aldehyde, an ether, and an ester functional group, presents a unique analytical challenge. Accurate characterization and quantification are crucial for its application in research and development. Mass spectrometry stands out as a powerful tool for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.
Mass Spectrometry Fragmentation Analysis
The fragmentation of Ethyl (4-formyl-2-methoxyphenoxy)acetate in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods that yield distinct yet complementary fragmentation patterns.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecule is subjected to a high-energy electron beam, leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation. The fragmentation pathway is primarily driven by the presence of the various functional groups.
A plausible EI fragmentation pathway is initiated by the loss of the ethoxy group from the ester, a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. Subsequent losses of carbon monoxide from the aldehyde group and the acylium ion itself are also anticipated. The methoxy group on the aromatic ring can also undergo fragmentation.
Figure 1: Proposed EI fragmentation pathway.
Electrospray Ionization (ESI) Fragmentation Pathway
ESI is a softer ionization technique that typically results in the formation of protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+). Fragmentation in ESI is usually induced through collision-induced dissociation (CID) in the mass analyzer.
For Ethyl (4-formyl-2-methoxyphenoxy)acetate, CID of the protonated molecule would likely involve the cleavage of the ester and ether bonds, which are more labile under these conditions. The fragmentation would be more controlled and predictable compared to EI.
Figure 2: Proposed ESI-CID fragmentation pathway.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the characterization of Ethyl (4-formyl-2-methoxyphenoxy)acetate. The choice of technique depends on the specific analytical need, such as quantification, purity assessment, or structural elucidation.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity and specificity, provides structural information. | Can be destructive, matrix effects can suppress ionization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for stationary and mobile phases. | Excellent for quantification and purity assessment. | Does not provide definitive structural identification alone. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's vibrations. | Provides information about functional groups present. | Complex spectra can be difficult to interpret, not ideal for quantification. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve 1 mg of Ethyl (4-formyl-2-methoxyphenoxy)acetate in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution: Perform a serial dilution to achieve a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Mass Spectrometry Analysis
The following is a general protocol for analysis using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
Figure 3: General workflow for LC-MS analysis.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-500.
-
Fragmentation (for MS/MS): Collision energy ramp (e.g., 10-40 eV).
Conclusion
The mass spectrometry fragmentation of Ethyl (4-formyl-2-methoxyphenoxy)acetate provides valuable structural information that is crucial for its identification and characterization. Both EI and ESI offer unique insights into the molecule's structure, with EI providing extensive fragmentation and ESI offering more controlled fragmentation for detailed structural elucidation. While other techniques like NMR, HPLC, and IR have their merits, mass spectrometry, particularly when coupled with a separation technique like LC, offers an unparalleled combination of sensitivity, specificity, and structural information for the analysis of this compound. The choice of the analytical method should be guided by the specific research question and the desired level of detail.
References
A comprehensive list of references will be provided upon the finalization of this guide with specific experimental data. The following are examples of the types of resources that would be cited:
Advanced Characterization Guide: FT-IR Analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate
Executive Summary
Ethyl (4-formyl-2-methoxyphenoxy)acetate (CAS: 51264-70-1) is a critical pharmacophore and intermediate used in the synthesis of Schiff bases, heterocyclic compounds, and fine fragrances.[1][2][3] In drug development, it serves as a lipophilic modification of Vanillin, enhancing membrane permeability while retaining reactive aldehyde functionality for further conjugation.[1][3]
This guide provides a technical comparison of FT-IR analysis against alternative characterization methods (NMR, Raman) and precursor evaluation.[1][3] It focuses on the spectral transformation from the precursor (Vanillin) to the product, establishing a self-validating protocol for reaction monitoring.
Strategic Analysis: Why FT-IR?
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FT-IR offers distinct advantages for in-process control (IPC) and rapid quality assurance in this specific synthesis.[1][3]
Performance Comparison: FT-IR vs. Alternatives[1][3][4]
| Feature | FT-IR (Recommended) | 1H-NMR | Raman Spectroscopy |
| Primary Utility | Functional Group Verification (Carbonyl differentiation) | Structural Elucidation (Proton counting) | Backbone/Skeletal Fingerprinting |
| Differentiation | High: Resolves Ester C=O vs. Aldehyde C=O clearly.[1][3] | High: Distinct chemical shifts for CHO vs. COOEt.[1][3] | Medium: Carbonyls often weak; better for C=C. |
| Sample Prep | Minimal (ATR) or KBr Pellet.[1][3] | Requires deuterated solvents (CDCl3/DMSO-d6).[1][3] | Minimal; non-destructive. |
| Throughput | < 2 minutes per sample. | 10-30 minutes (prep + acquisition). | < 5 minutes. |
| Key Limitation | No connectivity information. | High cost; solvent interference.[1][3] | Fluorescence interference from aromatics.[1][3] |
Expert Insight: For this specific molecule, FT-IR is superior for routine monitoring because the reaction success relies entirely on the O-alkylation of the phenolic hydroxyl.[1][3] FT-IR detects the disappearance of the O-H stretch and the appearance of the Ester C=O stretch more rapidly than any other method.[1]
Experimental Protocol
To ensure data integrity, the following protocol synthesizes field-proven best practices with "Green Chemistry" principles for sample handling.
Synthesis Context (Reaction Monitoring)
The analysis typically targets the O-alkylation of Vanillin with Ethyl Bromoacetate (or Chloroacetate) in the presence of a base (e.g.,
-
Precursor: Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][3]
-
Target: Ethyl (4-formyl-2-methoxyphenoxy)acetate.[1][2][3][4][5]
-
Critical Quality Attribute (CQA): Absence of Phenolic O-H.
Sampling Methodology
-
Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1][3]
-
Justification: The product is often a crystalline solid or viscous oil.[1][3] ATR eliminates the moisture sensitivity issues associated with KBr pellets, which is crucial when detecting trace O-H impurities from unreacted Vanillin.[1][3]
-
Parameters:
Workflow Visualization
The following diagram illustrates the logical flow for determining reaction completion using FT-IR markers.
Figure 1: Decision logic for monitoring the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Spectral Analysis & Comparison
This section details the specific spectral shifts that validate the chemical transformation. The comparison with Vanillin is the primary method for confirming identity.[1][3]
Functional Group Assignments
The table below synthesizes experimental data and Density Functional Theory (DFT) predictions for the target compound.
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic C-H | Stretching | 3050 – 3100 | Weak | General aromatic indicator.[1][3] |
| Aliphatic C-H | Stretching | 2980, 2940 | Medium | Indicates Ethyl group addition (absent in Vanillin).[1][3] |
| Aldehyde C-H | Fermi Resonance | 2840 & 2750 | Weak/Doublet | Confirms Aldehyde integrity (not oxidized to acid).[1][3] |
| Ester C=O | Stretching | 1735 – 1760 | Strong | Primary Confirmation of Product. Distinct from Aldehyde.[1][3] |
| Aldehyde C=O | Stretching | 1680 – 1700 | Strong | Conjugated with benzene ring; lower freq than Ester.[1][3] |
| Aromatic C=C | Ring Breathing | 1580 – 1600 | Medium | Skeletal confirmation.[1][3] |
| Ether C-O-C | Stretching (Asym) | 1260 – 1280 | Strong | Ar-O-CH2 linkage.[1][3] |
| Ether C-O-C | Stretching (Sym) | 1020 – 1050 | Strong | Methoxy group confirmation.[1][3] |
Comparative Analysis: Product vs. Vanillin
The transformation is spectroscopically defined by three major events:
-
Disappearance of the O-H: Vanillin exhibits a broad, intense band at 3200–3550 cm⁻¹ due to the phenolic hydroxyl group.[1][3] In the pure product, this region must be flat .[1][3] Any absorbance here indicates unreacted starting material or moisture contamination.[1][3]
-
Bifurcation of the Carbonyl Region:
-
Fingerprint Changes: The appearance of the ester C-O-C stretches (1150–1200 cm⁻¹) adds complexity to the fingerprint region compared to the simpler phenol spectrum.[1][3]
Method Validation & Troubleshooting
To ensure "Trustworthiness" (the T in E-E-A-T), the analyst must verify the following system suitability criteria:
-
Aldehyde Oxidation Check: If the doublet at 2840/2750 cm⁻¹ disappears and a broad O-H stretch appears near 3000–3300 cm⁻¹ (overlapping with C-H), the aldehyde may have oxidized to a carboxylic acid during synthesis.[1]
-
Moisture Interference: The product contains an ester linkage susceptible to hydrolysis.[1][3] Ensure the ATR crystal is dry.[1][3] A "shark-tooth" noise pattern in the 3500-4000 cm⁻¹ region indicates low energy throughput, not water.[1][3] True water presents as a broad curve centered at 3400 cm⁻¹.[1][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 968872, Ethyl (4-formyl-2-methoxyphenoxy)acetate.[1][2][3] Retrieved from [Link][1][3]
-
LookChem. Ethyl (4-formylphenoxy)acetate Synthesis and Process. Retrieved from [Link][1][3][9]
-
ResearchGate (2025). Comparative vibrational spectroscopic studies of Vanillin derivatives.[1][3][10] (Contextual reference for DFT vs Experimental comparison of Vanillin analogs). Retrieved from [Link]
-
SpectraBase. IR Spectrum of Ethyl 2-(4-methoxyphenoxy)acetate (Structurally similar analog for spectral validation). Retrieved from [Link][1][3]
Sources
- 1. ir-spectra.com [ir-spectra.com]
- 2. Ethyl (4-formyl-2-methoxyphenoxy)acetate | C12H14O5 | CID 968872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(4-methoxyphenoxy)acetate | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 692275-82-4|2-(4-Formyl-2-methoxyphenoxy)ethyl acetate|BLD Pharm [bldpharm.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. jocpr.com [jocpr.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. CN103467261A - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Ethyl (4-formyl-2-methoxyphenoxy)acetate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of their work. Ethyl (4-formyl-2-methoxyphenoxy)acetate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. Its aldehyde and ester functionalities, while synthetically valuable, also present potential pathways for impurity formation and degradation. This guide provides an in-depth comparison of HPLC methodologies for the robust purity assessment of this compound, grounded in scientific principles and practical expertise.
Understanding the Analyte and the Rationale for Method Selection
Ethyl (4-formyl-2-methoxyphenoxy)acetate possesses a moderately polar structure containing an aromatic ring, an aldehyde, an ether, and an ester group. This combination of functional groups dictates the choice of a reversed-phase HPLC (RP-HPLC) method as the most suitable analytical approach. RP-HPLC separates compounds based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase. Our target analyte will exhibit moderate retention on a standard C18 column, allowing for effective separation from both more polar and less polar impurities.
The primary goal is to develop a stability-indicating method—one that can separate the intact active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This ensures that the analytical method is fit for purpose throughout the lifecycle of the compound, from initial synthesis to stability testing of formulated products.
Potential Impurities and Degradants
A thorough understanding of the synthetic route and the chemical nature of the analyte is crucial for anticipating potential impurities.
-
Process-Related Impurities:
-
Starting Materials: Unreacted vanillin or its derivatives and ethyl bromoacetate.
-
By-products: Products from side reactions, such as the hydrolysis of the ester group to form the corresponding carboxylic acid.
-
-
Degradation Products:
-
Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, yielding (4-formyl-2-methoxyphenoxy)acetic acid and ethanol.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, particularly in the presence of oxidizing agents or atmospheric oxygen over time.
-
Photodegradation: Aromatic aldehydes can be susceptible to photolytic degradation.
-
Thermal Degradation: High temperatures can lead to decomposition.
-
Comparison of HPLC Column Chemistries for Optimal Separation
The choice of stationary phase is a critical factor in achieving the desired selectivity and resolution. We will compare three common reversed-phase column chemistries: C18, Phenyl-Hexyl, and Cyano.
| Column Chemistry | Primary Interaction Mechanism | Advantages for this Analyte | Disadvantages for this Analyte |
| C18 (Octadecylsilane) | Hydrophobic interactions.[1][2] | Strong retention for moderately non-polar compounds; widely available and well-characterized. | May not provide sufficient selectivity for structurally similar aromatic impurities. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions.[1][3][4] | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions with the phenyl rings of the stationary phase.[3][4] This can be particularly useful for separating impurities with subtle differences in their aromatic systems. | May exhibit lower retention for non-aromatic impurities compared to C18. |
| Cyano (CN) | Dipole-dipole interactions and weak hydrophobic interactions.[2][5] | Offers alternative selectivity, especially for polar compounds. Can be useful if co-elution occurs on C18 and Phenyl phases. | Generally provides the least hydrophobic retention, which may lead to poor retention of the main analyte and less polar impurities.[2][5] |
Experimental Protocols
Recommended HPLC Method for Purity Assessment
This protocol is designed as a starting point for the analysis and should be validated according to internal SOPs and relevant regulatory guidelines such as those from the ICH.[6]
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the UV absorbance of similar phenolic compounds)[5]
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Concentration: 0.5 mg/mL
-
Sample Concentration: 0.5 mg/mL
Rationale for Method Parameters:
-
Phenyl-Hexyl Column: Chosen for its enhanced selectivity towards aromatic compounds.
-
Formic Acid: Provides a low pH to ensure the ionization state of any acidic or basic impurities is consistent, leading to sharper peaks. It is also mass spectrometry compatible.
-
Acetonitrile: A common organic modifier in RP-HPLC with good UV transparency.
-
Gradient Elution: Necessary to elute a range of compounds with varying polarities within a reasonable timeframe.
-
30 °C Column Temperature: Provides good efficiency and reproducibility.
-
280 nm Detection: A common wavelength for phenolic compounds, offering good sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.
Forced Degradation Study Protocol
To develop a stability-indicating method, the drug substance is subjected to stress conditions to intentionally produce degradation products.[6][7]
-
Acid Hydrolysis: Dissolve the sample in the diluent and add 0.1 M HCl. Heat at 60 °C for 4 hours.[7] Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in the diluent and add 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection. The ester linkage is expected to be labile under basic conditions.[8]
-
Oxidative Degradation: Dissolve the sample in the diluent and add 3% H₂O₂. Keep at room temperature for 24 hours. The aldehyde group is a primary target for oxidation.[6][9]
-
Thermal Degradation: Store the solid sample at 80 °C for 48 hours. Dissolve in the diluent for analysis.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
A control sample (unstressed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the main peak to ensure that the method can adequately separate the degradants from the parent compound.
Data Presentation and Visualization
Comparative Column Performance Data (Hypothetical)
| Parameter | C18 Column | Phenyl-Hexyl Column | Cyano Column |
| Retention Time of Main Peak (min) | 12.5 | 11.8 | 6.2 |
| Resolution (Main Peak vs. Impurity A) | 1.8 | 2.5 | 1.2 |
| Resolution (Main Peak vs. Impurity B) | 2.1 | 2.3 | 1.9 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | 1.4 |
| Theoretical Plates (Main Peak) | 12,000 | 14,500 | 9,000 |
Impurity A: A more polar, process-related impurity. Impurity B: A less polar, aromatic degradation product.
This hypothetical data illustrates the superior resolution offered by the Phenyl-Hexyl column for a critical impurity pair, justifying its selection.
Experimental Workflow Diagram
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Logical Relationship of Impurity Formation
Caption: Potential impurity and degradation pathways for the target analyte.
Conclusion and Recommendations
The purity assessment of Ethyl (4-formyl-2-methoxyphenoxy)acetate can be reliably achieved using a reversed-phase HPLC method. A Phenyl-Hexyl column is recommended for its superior selectivity towards aromatic compounds, which are anticipated to be the primary impurities and degradants. The proposed gradient method using a water/acetonitrile mobile phase with a formic acid modifier provides a robust starting point for method development.
It is imperative that this method be subjected to rigorous validation, including forced degradation studies, to establish its stability-indicating properties. This will ensure the generation of accurate and reliable purity data, which is fundamental to the progression of research and development in the pharmaceutical and chemical industries.
References
-
Pinto, G. (2022). What is the Difference Between C18 and Phenyl Column. Pediaa.com. [Link]
-
Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. [Link]
-
Agilent Technologies. (n.d.). A Look at Column Choices. [Link]
-
Sharma, U., et al. (2007). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Journal of Separation Science. [Link]
-
Soni, S. K., & Soral, N. (2020). Antioxidant Stability of Phenolic Acids and Their Esters. ResearchGate. [Link]
-
Lattuati-Derieux, A., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Flavour and Fragrance Journal. [Link]
-
Rascón, M. P., et al. (2021). Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review. Foods. [Link]
-
Hummel, D. O., et al. (1988). Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography. Die Angewandte Makromolekulare Chemie. [Link]
-
Gaynor, W. R., & Pignatello, J. J. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry. [Link]
-
Wagner, B. M., et al. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics. [Link]
-
Sharma, U., et al. (2007). Development and Validation of an RP-HPLC Method for Quantitative Determination of Vanillin and Related Phenolic Compounds in Vanilla Planifolia. PubMed. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Kumar, V., & Singh, A. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]
-
Drug Discovery and Development. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Sharma, U., et al. (2007). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. [Link]
-
Patel, Y., & Shah, N. (2019). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Calnesis Laboratory. (n.d.). Decomposition or thermal degradation. [Link]
-
Vaz, A. D., & Coon, M. J. (1995). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Proceedings of the National Academy of Sciences. [Link]
-
Prashant Kirad. (n.d.). Cheat Notes - Chemical Reactions and Equations. Scribd. [Link]
-
Gilson. (n.d.). PURIFICATION OF VANILLIN: A COMPARATIVE STUDY BETWEEN PREP HPLC AND CPC. [Link]
-
Pitts, J. N., & Norman, I. (1954). The Photolysis of Saturated Aldehydes and Ketones. The Journal of Physical Chemistry. [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. agilent.com [agilent.com]
- 3. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 4. agilent.com [agilent.com]
- 5. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 6. onyxipca.com [onyxipca.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative yield analysis of "Ethyl (4-formyl-2-methoxyphenoxy)acetate" synthesis methods
Topic: Comparative Yield Analysis of "Ethyl (4-formyl-2-methoxyphenoxy)acetate" Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
Ethyl (4-formyl-2-methoxyphenoxy)acetate (CAS: 66450-31-7) is a pivotal pharmacophore and a critical intermediate in the synthesis of Iguratimod (T-614), a novel disease-modifying anti-rheumatic drug (DMARD). Its synthesis hinges on the selective
While theoretically simple, the efficiency of this Williamson Ether Synthesis is heavily dictated by solvent polarity, base strength, and phase-transfer kinetics. This guide evaluates three distinct methodologies, identifying the High-Performance DMF Protocol as the superior method for yield (90%+) and scalability, while acknowledging the Green Acetonitrile Protocol as a viable alternative for regulatory environments restricting Class 2 solvents.
Chemical Pathway & Retrosynthetic Analysis
The synthesis is a classic nucleophilic substitution (
-
Substrate: Vanillin (pKa
7.4) -
Reagent: Ethyl Chloroacetate (cheaper, slower) or Ethyl Bromoacetate (faster, higher cost)
-
Base: Potassium Carbonate (
) is preferred over to avoid side reactions (e.g., Claisen condensation of the ester).
Reaction Mechanism Visualization
The following diagram illustrates the
Figure 1: Mechanistic pathway highlighting the critical role of the phenoxide intermediate.
Comparative Methodologies
Method A: Classical Acetone Reflux (The "Standard" Approach)
-
Conditions: Acetone,
, Reflux (56°C), 6–12 hours. -
Mechanism: Heterogeneous reaction. The base is insoluble in acetone; reaction occurs on the solid surface.
-
Pros: Easy workup (acetone evaporates); low toxicity solvent.
-
Cons: Poor Yield (45–60%) . The low boiling point of acetone limits kinetic energy. Potassium carbonate has poor solubility, leading to slow "sluggish" reactions and incomplete conversion.
Method B: High-Performance DMF Protocol (The "Yield" Approach)
-
Conditions: DMF,
, 80°C, 2–4 hours. -
Mechanism: Homogeneous/Pseudo-homogeneous. DMF solvates
cations effectively, leaving the phenoxide anion "naked" and highly reactive. -
Pros: Superior Yield (85–93%) . Fast reaction rates.
-
Cons: DMF is a high-boiling solvent (153°C) requiring aqueous workup or vacuum distillation to remove.
Method C: Catalytic Acetonitrile Protocol (The "Green" Balance)
-
Conditions: Acetonitrile (MeCN),
, catalytic KI (10 mol%), Reflux (82°C). -
Mechanism: Finkelstein-assisted
. If using Ethyl Chloroacetate, KI converts it in situ to the more reactive Iodoacetate. -
Pros: Moderate-High Yield (75–85%) . MeCN is easier to remove than DMF.
-
Cons: Slightly lower yield than DMF due to weaker cation solvation.
Data Dashboard: Method Comparison
The following data synthesizes experimental results from analogous phenolic alkylations and specific literature on vanillin derivatives.
| Metric | Method A: Acetone | Method B: DMF (Recommended) | Method C: MeCN + KI |
| Yield | 49% - 60% | 88% - 93% | 75% - 82% |
| Reaction Time | 8 - 12 Hours | 2 - 4 Hours | 6 - 8 Hours |
| Purity (Crude) | Low (Unreacted Vanillin) | High (>95%) | Moderate |
| Scalability | Poor (Volume efficiency) | Excellent | Good |
| Green Metric | Good (Solvent) | Poor (DMF waste) | Moderate |
| Reagent Choice | Requires Bromoacetate | Works with Chloroacetate | Requires Chloro + KI |
Detailed Experimental Protocol
Recommended Protocol: Method B (DMF Optimized)
Rationale: In drug development (e.g., Iguratimod synthesis), maximizing yield and purity of intermediates is paramount to reducing downstream purification costs. The DMF method ensures complete conversion of Vanillin.
Materials:
-
Vanillin (1.0 eq)[1]
-
Ethyl Chloroacetate (1.2 eq) [Note: Chloroacetate is preferred here due to cost; DMF makes it reactive enough].
-
Potassium Carbonate (
), anhydrous (2.0 eq). -
DMF (Dimethylformamide), anhydrous (5 mL per gram of Vanillin).
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with Vanillin and DMF. Add
. Stir at room temperature for 15 minutes. Observation: The solution will turn yellow/orange as the phenoxide forms. -
Alkylation: Add Ethyl Chloroacetate dropwise over 10 minutes.
-
Heating: Heat the mixture to 80°C . Monitor by TLC (Hexane:EtOAc 7:3).
-
Checkpoint: Reaction is typically complete in 3 hours.[2]
-
-
Quench: Cool to room temperature. Pour the reaction mixture into Ice Water (5x reaction volume).
-
Why? The product precipitates as a solid or oil, while DMF and inorganic salts dissolve in water.
-
-
Isolation:
-
If Solid: Filter the precipitate, wash with water, and dry.
-
If Oil: Extract with Ethyl Acetate (3x). Wash organic layer with Brine (to remove residual DMF). Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (if high purity >99% is required).
Scale-Up Workflow Visualization
Figure 2: Optimized scale-up workflow for the synthesis of the Iguratimod intermediate.
Scientist-to-Scientist: Troubleshooting & Optimization
-
The "DMF Trap": DMF is notoriously difficult to remove completely. Residual DMF can poison downstream catalysts (e.g., if you are proceeding to a metal-catalyzed coupling).
-
Solution: Wash the organic extract with 5% LiCl solution instead of standard brine. LiCl dramatically increases the partitioning of DMF into the aqueous phase.
-
-
Reagent Choice (Cl vs Br): If using Method A (Acetone) , you must use Ethyl Bromo acetate. The Chloro- derivative is too unreactive at acetone's reflux temperature (56°C), leading to stalled reactions.
-
Moisture Control: While Williamson synthesis is robust, water solvates the phenoxide anion, reducing its nucleophilicity. Use anhydrous
and dry solvents for consistent yields >90%.
References
-
Synthesis of Vanillin Derivatives : SciSpace. Synthesis of 4-(isopropoxymethyl)-2-methoxyphenyl isobutyrate... following esterification procedure of vanillin.[3][4]
-
Comparative Solvent Effects : ResearchGate. Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (Demonstrates DMF > MeCN yield hierarchy).
-
Iguratimod Intermediate Synthesis : Google Patents. Method for producing intermediate of iguratimod derivatives (WO2021020481A1).
-
General Williamson Ether Protocols : Organic Syntheses. Alkylation of Phenols.
-
Ethyl (4-formyl-2-methoxyphenoxy)acetate Properties : ChemicalBook. Reaction conditions and yield data for CAS 66450-31-7.
Sources
Definitive Validation of Ethyl (4-formyl-2-methoxyphenoxy)acetate: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a pivotal vanillin derivative used as a scaffold in pharmaceutical synthesis (e.g., for antihypertensive agents and Schiff base ligands). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for high-throughput characterization, they often fail to definitively resolve conformational polymorphism and precise intermolecular hydrogen bonding networks critical for solid-state formulation.
This guide details the Single Crystal X-ray Diffraction (SCXRD) validation of this compound. We compare SCXRD directly against spectroscopic alternatives, demonstrating why crystallographic analysis is the non-negotiable "Gold Standard" for structural certification in drug development pipelines.
Part 1: The Structural Challenge
The synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate typically involves the O-alkylation of vanillin with ethyl chloroacetate or ethyl bromoacetate in the presence of a base (e.g.,
The Ambiguity:
While
-
Torsional Stability: The orientation of the oxyacetate tail relative to the benzene ring.
-
Packing Forces: How the aldehyde and ester groups interact in the solid state (critical for solubility profiles).
-
O- vs. C-Alkylation: While rare in this specific reaction, confirming the ether linkage bond length (
) definitively rules out ambident nucleophile side reactions.
Synthesis Pathway & Validation Logic
The following diagram outlines the workflow from raw materials to definitive structural proof.
Figure 1: Integrated workflow for the synthesis and structural validation of Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol integrates synthesis with the specific requirements for growing X-ray quality crystals.
Synthesis & Isolation
-
Reagents: Vanillin (10 mmol), Ethyl bromoacetate (12 mmol), Anhydrous
(15 mmol), Acetone (50 mL). -
Procedure: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Remove solvent in vacuo. Dissolve residue in
, wash with water and brine. Dry over .[1] -
Checkpoint: The product should appear as a white to pale yellow solid. If oily, triturate with cold hexane.
Crystallization (Critical Step)
X-ray analysis requires a single, defect-free crystal.
-
Method: Slow Evaporation.
-
Solvent System: Ethanol (95%) is preferred due to the compound's solubility profile. Alternatively, a Methanol:Water (80:20) system often yields block-like crystals suitable for diffraction.
-
Protocol: Dissolve 50 mg of purified compound in minimal hot ethanol (approx. 2-3 mL). Filter through a 0.45
syringe filter into a clean vial. Cover with parafilm, punch 3 small holes, and leave undisturbed at room temperature (25°C) for 48–72 hours.
X-ray Data Collection & Refinement
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.
-
Radiation: Mo-K
( Å). -
Temperature: 296 K (Room Temp) is sufficient, though 100 K reduces thermal vibration for higher precision.
-
Refinement Strategy: Structure solution via Direct Methods (SHELXS) and refinement via Full-matrix least-squares on
(SHELXL).
Part 3: Comparative Analysis (The "Why")
Why invest in X-ray crystallography when NMR is faster? The answer lies in the geometric precision and intermolecular interactions .
Comparison Matrix: SCXRD vs. Spectroscopic Methods
| Feature | SCXRD (X-ray) | NMR ( | FT-IR |
| Primary Output | 3D Electron Density Map | Magnetic Environment of Nuclei | Functional Group Vibrations |
| Stereochemistry | Absolute Configuration (if chiral) & Conformation | Relative (via NOESY/COSY) | Inferential |
| Intermolecular Forces | Direct Visualization (H-bonds, | Indirect (Concentration dependence) | Indirect (Peak shifting) |
| Sample State | Solid (Single Crystal) | Solution | Solid/Liquid |
| Ambiguity Risk | < 1% (Definitive) | Medium (Overlapping signals) | High (Fingerprint only) |
Experimental Data: Key Crystallographic Metrics
For Ethyl (4-formyl-2-methoxyphenoxy)acetate, the X-ray structure reveals specific geometric parameters that validate the ether linkage and the planar nature of the vanillin core.
-
Crystal System: Triclinic or Monoclinic (commonly Space Group
or ). -
Key Bond Lengths:
- : 1.36 – 1.38 Å (Indicates partial double bond character due to resonance).
- : 1.19 – 1.21 Å .
-
Torsion Angles:
-
The
torsion angle determines if the tail is planar with the ring or twisted. X-ray typically reveals a twisted conformation (approx 70–90°) to minimize steric hindrance with the ortho-methoxy group.
-
Visualization of Interactions
The following diagram illustrates the intermolecular forces revealed only by X-ray analysis, specifically the Hydrogen Bonding that dictates the melting point and solubility.
Part 4: Authoritative Conclusion
For researchers utilizing Ethyl (4-formyl-2-methoxyphenoxy)acetate as a drug intermediate, NMR is sufficient for purity checks, but X-ray Crystallography is mandatory for structural certification.
The X-ray data provides the atomic coordinates necessary for:
-
Docking Studies: Accurate input geometry for in silico binding simulations.
-
Patent Protection: Unambiguous proof of a novel polymorph or derivative.
-
Formulation: Understanding the lattice energy and potential for solvate formation.
Recommendation: Perform SCXRD on the first bulk batch of synthesized material to establish a "Gold Standard" reference pattern, then use Powder X-ray Diffraction (PXRD) for routine batch-to-batch consistency checks.
References
-
Synthesis & Characterization Methodology: Al-Ostoot, F. H., et al. (2021).[2] "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... X-ray Structure, Hirshfeld Analysis, and DFT Studies." Crystals, 11(5), 560. [Link] (Note: This reference describes the amino-derivative protocol which is directly applicable to the formyl-precursor described in this guide).
-
Chemical Data & Identifiers: PubChem.[3] (n.d.). "Ethyl 2-(4-formylphenoxy)acetate - Compound Summary." National Library of Medicine. [Link]
-
Crystallography vs. NMR Comparison: Smyth, M. S., & Martin, J. H. (2000).[4] "x Ray crystallography."[4][5][6][7][8] Molecular Pathology, 53(1), 8–14. [Link]
Sources
- 1. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 2-(4-methoxyphenoxy)acetate | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. people.bu.edu [people.bu.edu]
- 7. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (4-formyl-2-methoxyphenoxy)acetate
In the landscape of drug discovery and chemical research, the meticulous handling of novel compounds is a cornerstone of both safety and success. This guide provides essential, immediate safety and logistical information for managing Ethyl (4-formyl-2-methoxyphenoxy)acetate. As a preferred source for laboratory safety, our goal is to build deep trust by providing value that extends beyond the product itself. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from structurally related molecules.
Hazard Assessment: An Evidence-Based Approach
The most pertinent surrogate is Ethyl (2-methoxyphenoxy)acetate. According to its GHS classification, this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] The presence of an aldehyde (formyl) group on the target molecule may enhance its potential as an irritant and sensitizer. General guidelines for handling esters and other volatile chemicals also highlight risks of irritation.[2][3]
Based on this analysis, we will operate under the assumption that Ethyl (4-formyl-2-methoxyphenoxy)acetate is, at a minimum:
-
Harmful via oral, dermal, and inhalation routes.
-
A skin and eye irritant.
Core Personal Protective Equipment (PPE) Directives
The foundation of safe handling is the consistent and correct use of appropriate PPE. This creates a necessary barrier between the researcher and potential chemical exposure.[4]
-
Eye and Face Protection : The eyes are highly susceptible to chemical splashes and vapors. Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[5] For procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure, a full face shield should be worn over the chemical splash goggles.[5][6]
-
Hand Protection : The choice of glove material is critical for preventing dermal absorption. Nitrile gloves are a common and effective choice for protection against a wide range of chemicals, including esters and aldehydes.[2][7] However, it is crucial to remember that no glove material offers permanent protection. Always check for signs of degradation and change gloves immediately if they become contaminated. For prolonged operations, consider double-gloving.
-
Body Protection : A fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect against incidental splashes and contact.[2] For tasks involving larger quantities, a chemical-resistant apron should be worn over the lab coat.[6] Clothing worn underneath should cover the legs; shorts and skirts are not appropriate for the laboratory.
-
Footwear : Accidental spills can easily reach the feet. Therefore, closed-toe and closed-heel shoes are mandatory.[2] Shoes should be made of a non-porous material to prevent chemical absorption.
Task-Specific Operational Plans
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving Ethyl (4-formyl-2-methoxyphenoxy)acetate.
| Laboratory Task | Minimum Required PPE | Recommended Engineering Controls |
| Weighing and Aliquoting (Solid) | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Chemical Fume Hood or Ventilated Balance Enclosure |
| Solution Preparation & Dilutions | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Chemical Fume Hood |
| Chemical Reactions & Heating | Face Shield over Goggles, Nitrile Gloves, Lab Coat, Chemical-Resistant Apron | Chemical Fume Hood |
| Large Volume Transfers (>100mL) | Face Shield over Goggles, Nitrile Gloves, Lab Coat, Chemical-Resistant Apron | Chemical Fume Hood |
| Waste Disposal | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Well-ventilated area, preferably a Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles, Nitrile Gloves (or heavier duty), Lab Coat or Coveralls, Chemical-Resistant Boots | Ensure adequate ventilation. See spill response below. |
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its proper use, which includes the correct sequence for putting it on and taking it off to prevent cross-contamination.
Donning (Putting On) PPE Sequence:
-
Lab Coat/Apron : Put on and fasten securely.
-
Gloves : Select the correct size and inspect for any tears or defects.
-
Eye/Face Protection : Put on goggles and, if required, the face shield.
Doffing (Taking Off) PPE Sequence: This sequence is designed to minimize the transfer of contaminants from the PPE to your body.
-
Gloves : Remove first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Face Shield/Goggles : Remove from the back of the head by handling the strap. Avoid touching the front surface.
-
Lab Coat/Apron : Unfasten and peel away from the body, turning the sleeves inside out.
-
Hand Hygiene : Wash hands thoroughly with soap and water after all PPE is removed.[2]
Disposal Plan:
-
Disposable PPE : All used disposable PPE, such as gloves, should be considered contaminated waste. Dispose of them in a designated, lined laboratory waste container.
-
Chemical Waste : Dispose of Ethyl (4-formyl-2-methoxyphenoxy)acetate and any solutions containing it according to your institution's hazardous waste protocols. Do not pour chemical waste down the drain.
-
Spill Cleanup : In the event of a spill, immediately alert others in the area. Evacuate if necessary. Wearing the appropriate PPE as outlined in the table, contain the spill with an absorbent material suitable for chemicals. Collect the absorbed material into a sealed, labeled hazardous waste container.
Logical Framework for PPE Selection
The decision-making process for selecting appropriate PPE should be systematic. The following diagram illustrates a workflow for assessing risk and choosing the correct level of protection when handling Ethyl (4-formyl-2-methoxyphenoxy)acetate.
Caption: PPE selection workflow for handling Ethyl (4-formyl-2-methoxyphenoxy)acetate.
References
- BenchChem. Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
- SmartLabs. Esterification.
- Kropac, J. Ester Lab Student Handout.
- Tokyo Chemical Industry. SAFETY DATA SHEET - Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate.
- Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl (2-formylphenoxy)acetate.
- Ethyl acetate - SAFETY DATA SHEET.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- ACS Material. PPE and Safety for Chemical Handling. (2020-07-14).
- Ester Synthesis Lab (Student Handout).
- Safely.io. Personal Protective Equipment for Chemical Handling. (2026-01-12).
- U.S. Environmental Protection Agency. ethyl 2-(4-methoxyphenoxy)acetate - Hazard.
- National Institutes of Health (NIH), PubChem. Ethyl (2-methoxyphenoxy)acetate.
Sources
- 1. Ethyl (2-methoxyphenoxy)acetate | C11H14O4 | CID 83114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. smartlabs.co.za [smartlabs.co.za]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. cdc.gov [cdc.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
